Pasireotide L-aspartate salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKXFJQWURETI-XZRPHVMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H73N11O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pasireotide L-aspartate Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasireotide, a synthetic long-acting cyclic hexapeptide analogue of somatostatin, operates through a multi-receptor targeting mechanism with a distinct binding profile that differentiates it from first-generation somatostatin analogues.[1] This technical guide provides a comprehensive overview of the molecular and cellular actions of Pasireotide L-aspartate salt, detailing its receptor binding affinities, downstream signaling pathways, and its effects on hormone secretion. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a deep understanding for researchers and professionals in drug development.
Receptor Binding Profile
Pasireotide exerts its pharmacological effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs).[2] Unlike first-generation somatostatin analogues like octreotide, which primarily target SSTR2, Pasireotide has a broader binding profile with a particularly high affinity for SSTR5.[2][3] This unique characteristic is crucial for its efficacy in conditions such as Cushing's disease, where corticotroph tumors predominantly express SSTR5.[4]
Quantitative Binding Affinity Data
The binding affinities of Pasireotide and other somatostatin analogues to the five human somatostatin receptor subtypes are summarized in the tables below. The data is presented as both pKi (the negative logarithm of the inhibition constant, Ki) and IC50 (the half maximal inhibitory concentration) values, providing a comprehensive view of the compound's potency at each receptor subtype.
Table 1: pKi Values of Somatostatin Analogues for Human Somatostatin Receptor Subtypes
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Pasireotide | 8.2 | 9.0 | 9.1 | <7.0 | 9.9 |
Source: Adapted from publicly available research data.
Table 2: Binding Affinities (IC50, nmol/L) of Somatostatin (SRIF-14), Pasireotide, Octreotide, and Lanreotide to the Five Human SSTR Subtypes (SSTR 1-5)
| Ligand | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |
| SRIF-14 | 1.9 ± 0.2 | 0.2 ± 0.04 | 1.1 ± 0.1 | 1.9 ± 0.3 | 0.6 ± 0.1 |
| Pasireotide | 5.6 ± 1.1 | 1.0 ± 0.1 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.02 |
| Octreotide | >1000 | 0.8 ± 0.1 | 54 ± 4 | >1000 | 14 ± 0.6 |
| Lanreotide | 110 ± 11 | 1.3 ± 0.1 | 10 ± 1 | 370 ± 50 | 12 ± 1 |
Source: Adapted from FDA clinical pharmacology and biopharmaceutics review of Pasireotide LAR.[5]
Downstream Signaling Pathways
Upon binding to its target SSTRs, which are G-protein coupled receptors (GPCRs), Pasireotide initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary signaling pathways modulated by Pasireotide are the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Inhibition of the cAMP Pathway
Activation of SSTRs by Pasireotide leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. This results in a decrease in intracellular cAMP levels. In pituitary corticotroph and somatotroph cells, this reduction in cAMP signaling is a key mechanism for the inhibition of adrenocorticotropic hormone (ACTH) and growth hormone (GH) secretion, respectively.[6]
Modulation of the MAPK/ERK Pathway
Pasireotide has also been shown to influence the MAPK/ERK signaling cascade. The activation of this pathway is often associated with cell proliferation and survival. By modulating this pathway, Pasireotide can exert anti-proliferative effects on pituitary tumor cells. The precise mechanisms of MAPK/ERK modulation by Pasireotide can be complex and may vary depending on the specific SSTR subtypes involved and the cellular context.
Inhibition of Hormone Secretion
A primary therapeutic effect of Pasireotide is the potent inhibition of hormone hypersecretion from pituitary adenomas.
Inhibition of ACTH Secretion in Cushing's Disease
In corticotroph adenoma cells, which overexpress SSTR5, Pasireotide binding leads to a significant reduction in ACTH secretion.[4] This, in turn, decreases cortisol production from the adrenal glands, alleviating the clinical signs and symptoms of Cushing's disease. In the murine ACTH-secreting pituitary tumor cell line AtT-20, Pasireotide at a concentration of 10 nM has been shown to significantly reduce ACTH secretion.[1][7]
Inhibition of GH and IGF-1 in Acromegaly
In somatotroph adenomas, Pasireotide's binding to SSTR2 and SSTR5 results in the inhibition of GH secretion.[8] This leads to a subsequent reduction in the production of insulin-like growth factor-1 (IGF-1) in the liver, which mediates many of the pathological effects of acromegaly. In vitro studies on GH-secreting pituitary adenomas have shown that Pasireotide dose-dependently inhibits GH release with an IC50 of 1.2 nM.[9]
Table 3: In Vitro Inhibitory Effects of Pasireotide on Hormone Secretion
| Hormone | Cell Type/System | IC50 / Effective Concentration |
| ACTH | AtT-20 cells | 10 nM (significant reduction) |
| GH | Primary cultures of human GH-secreting pituitary adenomas | 1.2 nM |
Source: Adapted from published preclinical studies.[1][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Pasireotide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Pasireotide for different somatostatin receptor subtypes.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1-5).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[10]
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analogue) to each well.
-
Add increasing concentrations of unlabeled Pasireotide (or other competing ligands) to the wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Pasireotide concentration.
-
Determine the IC50 value (the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This assay quantifies the effect of Pasireotide on intracellular cAMP levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture AtT-20 cells (a mouse pituitary tumor cell line that endogenously expresses SSTRs) in a suitable culture medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Pasireotide.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Pasireotide concentration to determine the IC50 value.
-
ERK Phosphorylation Western Blot
This method is used to assess the effect of Pasireotide on the activation of the ERK signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture pituitary tumor cells (e.g., AtT-20 or primary cultures from pituitary adenomas) in appropriate media.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with Pasireotide at various concentrations and for different time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay.[1]
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.[4]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the levels of ERK phosphorylation in Pasireotide-treated cells to untreated controls.
-
Conclusion
This compound is a multi-receptor targeted somatostatin analogue with a unique and potent mechanism of action. Its high affinity for multiple SSTRs, particularly SSTR5, underlies its efficacy in inhibiting hormone hypersecretion in endocrine disorders such as Cushing's disease and acromegaly. The inhibitory effects are mediated through the modulation of key intracellular signaling pathways, primarily the cAMP and MAPK pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular and cellular effects of this important therapeutic agent. A thorough understanding of Pasireotide's mechanism of action is essential for its optimal clinical application and for the development of future targeted therapies for pituitary and other neuroendocrine tumors.
References
- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Core Signaling Pathways of SOM230 (Pasireotide) L-aspartate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOM230, also known as pasireotide, is a synthetic, long-acting somatostatin analog. It is formulated as an L-aspartate salt for clinical use. As a multi-receptor targeted agent, pasireotide exhibits a broader binding profile compared to first-generation somatostatin analogs, leading to distinct signaling cascades and therapeutic effects. This guide provides a comprehensive overview of the core signaling pathways modulated by SOM230, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Data Presentation: Quantitative Analysis of Pasireotide's Biological Activity
The efficacy of pasireotide is rooted in its high-affinity binding to multiple somatostatin receptor subtypes (SSTRs) and its ability to modulate key hormonal axes. The following tables summarize the quantitative data available for pasireotide's binding affinity and its clinical efficacy in reducing hormone levels in patients with Cushing's disease and acromegaly.
| Receptor Subtype | pKi |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
| pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. |
| Clinical Endpoint | Pasireotide 600 µg bid | Pasireotide 900 µg bid |
| Cushing's Disease (12-month study) | ||
| Normalization of Urinary Free Cortisol (UFC) | 13% of patients | 25% of patients[1] |
| Median Reduction in UFC at 6 months | 47.9% | 47.9%[2] |
| Median Reduction in UFC at 12 months | 67.6% | 62.4%[2] |
| Acromegaly (patients resistant to first-generation SRLs) | ||
| Biochemical Control (GH < 2.5 µg/L and normal IGF-1) | 15% (40 mg LAR) | 20% (60 mg LAR) |
| Significant Tumor Volume Reduction | 37.7% (pooled data) | 41.2% (pooled data for CD)[1][3] |
| Data presented as the percentage of patients achieving the specified endpoint. LAR denotes the long-acting release formulation. |
Core Signaling Pathways of SOM230
Pasireotide exerts its cellular effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors (GPCRs). The binding of pasireotide to these receptors, particularly SSTR2, SSTR3, and SSTR5, initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[4] The three core signaling pathways modulated by SOM230 are:
-
Cyclic Adenosine Monophosphate (cAMP) Pathway: Upon binding to SSTRs, pasireotide activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels is a primary mechanism for the inhibition of hormone secretion from neuroendocrine cells.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Pasireotide has also been shown to modulate the MAPK pathway, which is crucial for cell proliferation and differentiation. The specific effects on the MAPK pathway can be complex and cell-type dependent, but they generally contribute to the anti-proliferative effects of the drug.
-
Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. Pasireotide can inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in tumor cells.
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of SOM230.
In Vitro cAMP Measurement Assay (HTRF)
This protocol describes the measurement of intracellular cAMP levels in response to SOM230 using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
a. Experimental Workflow:
b. Detailed Methodology:
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired somatostatin receptor subtype in appropriate growth medium.
-
Trypsinize and resuspend cells in assay buffer.
-
Seed 10,000 cells per well in a 384-well plate.[5]
-
-
Cell Stimulation:
-
Prepare a stock solution of forskolin (an adenylyl cyclase activator) and serial dilutions of SOM230.
-
To stimulate cAMP production, add forskolin to the cells at a final concentration of 10 µM.[1]
-
Concurrently, treat cells with varying concentrations of SOM230 or vehicle control.
-
Incubate the plate at room temperature for 30 minutes.[5][6]
-
-
Lysis and Detection:
-
Incubation and Signal Reading:
-
Data Analysis:
-
Calculate the 665nm/620nm ratio for each well.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the intracellular cAMP concentration in the experimental samples by interpolating their fluorescence ratios on the standard curve. The signal is inversely proportional to the cAMP concentration.[8]
-
MAPK (ERK) Activation Assay (Western Blot)
This protocol details the detection of phosphorylated (activated) Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, in response to SOM230 treatment.
a. Experimental Workflow:
b. Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with SOM230 at the desired concentrations for various time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software.
-
PI3K Pathway Activation Analysis (Western Blot)
This protocol outlines the analysis of the PI3K pathway by detecting the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K.
a. Experimental Workflow:
The workflow for analyzing PI3K pathway activation is very similar to the MAPK assay, with the primary difference being the antibodies used.
References
- 1. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.5. cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays [bio-protocol.org]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide L-aspartate Salt: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Pasireotide L-aspartate salt, a multi-receptor targeted somatostatin analog. It covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for the scientific community.
Chemical Structure and Physicochemical Properties
Pasireotide is a synthetic, long-acting cyclic hexapeptide that mimics the action of the natural hormone somatostatin.[1] It is formulated as a diaspartate salt, where the pasireotide molecule is ionically bonded with two molecules of L-aspartic acid.[2][3] This formulation is known as Pasireotide diaspartate.[4]
The core structure of pasireotide is a six-membered homodetic cyclic peptide.[1] This structure confers stability and a prolonged duration of action compared to native somatostatin.
Physicochemical Data
The key physicochemical properties of Pasireotide and its L-aspartate salt are summarized below.
| Property | Value | Salt Form |
| Molecular Formula | C58H66N10O9 | Pasireotide (base) |
| C66H80N12O17 | Pasireotide diaspartate | |
| Molecular Weight | 1047.2 g/mol | Pasireotide (base) |
| 1180.33 g/mol | Pasireotide L-aspartate | |
| 1313.4 g/mol | Pasireotide diaspartate | |
| CAS Number | 396091-73-9 | Pasireotide (base) |
| 396091-77-3 | Pasireotide L-aspartate | |
| Solubility | Water: Soluble | Pasireotide |
| DMSO: 1 mg/mL (0.85 mM) | Pasireotide L-aspartate | |
| pKa (Strongest Acidic) | 9.08 | Pasireotide (Predicted) |
| logP | 3.03 | Pasireotide (Predicted) |
| Appearance | Solid | Pasireotide |
Data sourced from[1][2][5][6][7][8].
Mechanism of Action and Signaling Pathways
Pasireotide functions as a somatostatin analog, exerting its effects by binding to somatostatin receptors (SSTRs).[9] It is a multi-receptor ligand with a high binding affinity for four of the five known SSTR subtypes.[10] Its efficacy, particularly in Cushing's disease, is attributed to its exceptionally high affinity for SSTR5, a receptor subtype often overexpressed in corticotroph tumors.[11][12]
Receptor Binding Affinity
Pasireotide's binding profile distinguishes it from other somatostatin analogs. It exhibits a 40-fold increased affinity for SSTR5 compared to other analogs.[8]
| Receptor Subtype | Binding Affinity (pKi) |
| SSTR1 | 8.2 |
| SSTR2 | 9.0 |
| SSTR3 | 9.1 |
| SSTR4 | < 7.0 |
| SSTR5 | 9.9 |
pKi values represent the negative logarithm of the inhibition constant. A higher value indicates stronger binding affinity. Data sourced from[5][13].
Post-Receptor Signaling
Upon binding to SSTRs, which are G protein-coupled receptors (GPCRs), Pasireotide initiates a cascade of intracellular signaling events.[9]
-
Inhibition of Adenylyl Cyclase: Pasireotide's binding to SSTRs activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] The reduction in cAMP signaling is a primary mechanism for inhibiting hormone secretion, such as Adrenocorticotropic Hormone (ACTH) from pituitary tumors.[9][11]
-
Modulation of MAPK Pathway: Pasireotide has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] This inhibition contributes to its antiproliferative and pro-apoptotic effects in various cancer cells, including pituitary adenomas.[9][13]
-
Immunomodulation: By activating SSTRs on immune cells, Pasireotide can modulate immune function and suppress the production of certain cytokines.[9]
These pathways collectively lead to the therapeutic effects of Pasireotide: antisecretory (inhibition of hormone release), antiproliferative (inhibition of cell growth), and pro-apoptotic (induction of cell death) activities.[13]
Caption: Pasireotide signaling cascade.
Experimental Protocols and Methodologies
The development and characterization of Pasireotide have involved various experimental approaches, from chemical synthesis to in vitro and in vivo functional assays.
Chemical Synthesis: Liquid-Phase Approach
A total synthesis of Pasireotide has been achieved using liquid-phase peptide synthesis. This method offers advantages in scalability and purification of intermediates compared to solid-phase synthesis.
Overall Strategy: The synthesis can be performed using a convergent 3 + 2 + 1 fragment condensation strategy.[14] This involves synthesizing three key peptide fragments separately and then coupling them together in solution to form the linear precursor, which is subsequently cyclized.
Caption: Liquid-phase synthesis workflow for Pasireotide.
Key Reagents:
-
Coupling Agents: N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are used for peptide bond formation.[14]
-
Protection Strategy: A standard Fmoc/tBu protecting group scheme is often employed.[14]
In Vitro Efficacy Assessment
Objective: To determine the inhibitory effect of Pasireotide on hormone secretion.
Methodology:
-
Cell Culture: Primary cultures of rat pituitary cells are established and maintained in appropriate culture media.
-
Stimulation: Growth hormone (GH) secretion is induced by treating the cells with growth hormone-releasing hormone (GHRH).
-
Treatment: Cells are co-incubated with GHRH and varying concentrations of this compound.
-
Quantification: GH levels in the cell culture supernatant are measured using a suitable immunoassay (e.g., ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of Pasireotide.
Result:
-
This compound effectively inhibits GHRH-induced GH release with an IC50 of 0.4 nM .[13]
In Vivo Efficacy in Animal Models
Objective: To evaluate the anti-tumor and metabolic effects of Pasireotide in a relevant animal model.
Methodology:
-
Animal Model: A mouse model of immune-mediated arthritis or a Pdx1-Cre model for neuroendocrine tumors can be used.[13]
-
Treatment Protocol: this compound is administered subcutaneously (s.c.) at specified doses (e.g., 2-50 µg/kg twice daily or 160 mg/kg/mouth) for a defined period (e.g., 42 days to 4 months).[13]
-
Endpoint Analysis:
-
Metabolic Parameters: Serum insulin and glucose levels are measured.
-
Tumor Growth: Tumor size is monitored and measured.
-
Apoptosis: Apoptotic markers are assessed in tumor tissue samples (e.g., via TUNEL staining or caspase activity assays).
-
Key Findings:
-
Significantly decreased serum insulin and increased serum glucose were observed.[13]
-
A significant reduction in tumor size and an increase in apoptosis were demonstrated.[13]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Pasireotide has been characterized in humans.
| Parameter | Value |
| Time to Peak (Tmax) | 0.25 - 0.5 hours |
| Volume of Distribution | > 100 L |
| Plasma Protein Binding | 88% |
| Metabolism | Minimal |
| Elimination Half-life | ~12 hours |
| Clearance | ~7.6 L/h (healthy) / ~3.8 L/h (Cushing's) |
| Primary Route of Elimination | Hepatic Clearance (~48%) |
Data sourced from[6].
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pasireotide aspartate (CHEBI:72313) [ebi.ac.uk]
- 4. pasireotide aspartate (CHEBI:72313) [ebi.ac.uk]
- 5. This compound | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. abmole.com [abmole.com]
- 8. Pasireotide - Wikipedia [en.wikipedia.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 12. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide L-aspartate Salt: A Technical Overview of its Proapoptotic Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the proapoptotic effects of Pasireotide L-aspartate salt in various cancer cell models. It details the underlying molecular mechanisms, presents quantitative data from key studies, and outlines the experimental protocols used to elicit these findings.
Introduction
Pasireotide is a multi-receptor targeted somatostatin analog with a broad binding profile, showing high affinity for somatostatin receptor subtypes (SSTR) 1, 2, 3, and 5.[1][2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, Pasireotide's wider range of receptor interactions may translate to higher efficacy in suppressing hormone production and inhibiting cell growth in certain tumors.[2][3] Preclinical evidence has demonstrated both direct and indirect antitumor activities, including the induction of apoptosis and antiangiogenesis, positioning Pasireotide as a compound of interest for antineoplastic therapy.[1] This guide focuses specifically on its capacity to induce programmed cell death, or apoptosis, in cancer cells.
Mechanism of Proapoptotic Action
Pasireotide exerts its proapoptotic effects by binding to SSTRs, which triggers a cascade of intracellular signaling events. This leads to the inhibition of critical cell survival pathways and the activation of apoptotic machinery. The primary mechanisms include the modulation of the MAPK and PI3K/AKT pathways and the subsequent activation of caspases.
Upon binding to its target SSTRs, Pasireotide initiates a G-protein-coupled signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[4] This event has significant downstream consequences, including the suppression of pro-survival signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways.[4] Inhibition of these pathways disrupts normal cell cycle progression and promotes the activation of the apoptotic cascade.[4] In some cancer models, Pasireotide has been shown to induce apoptosis through the activation of executioner caspases, such as caspase-3 and caspase-7.[5][6]
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Somatostatin Receptor Subtype Specificity of Pasireotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide (SOM230) is a synthetic, long-acting, multi-receptor targeted somatostatin analog. Unlike first-generation somatostatin receptor ligands (SRLs) such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), Pasireotide exhibits a broader binding profile.[1][2] It demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5, with low affinity for SSTR4.[1][3][4] This unique specificity, particularly its high affinity for SSTR5, underlies its efficacy in treating disorders like Cushing's disease and acromegaly, where SSTR5 is often expressed in pituitary adenomas.[2][5] This document provides an in-depth technical overview of Pasireotide's receptor binding profile, functional activity, downstream signaling pathways, and the experimental methodologies used for their characterization.
Somatostatin Receptor Binding Affinity
Pasireotide's therapeutic action is initiated by its binding to various SSTR subtypes. Its affinity for these receptors has been quantified through competitive radioligand binding assays, which measure the concentration of the drug required to displace a specific radioligand from the receptor. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is inversely proportional to the binding affinity.
Table 1: Comparative Binding Affinities (IC50, nM) of Somatostatin Analogs
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 9.8 |
| Lanreotide | >1000 | 1.4 | 12.3 | >1000 | 8.0 |
| Somatostatin-14 | 2.8 | 0.3 | 1.2 | 2.5 | 0.8 |
Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.
This profile highlights Pasireotide's high affinity for four of the five SSTR subtypes, with a particularly strong interaction with SSTR5, for which it has a 158-fold higher affinity compared to octreotide.[1]
Functional Activity and Signaling Pathways
The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events. SSTRs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[3][6]
Canonical Gαi-Mediated Signaling
The principal mechanism of action following Pasireotide binding is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This reduction in cAMP affects numerous cellular processes, including hormone secretion and cell proliferation.[6]
References
An In-depth Technical Guide to Pasireotide (SOM230)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide, also known as SOM230, is a synthetic, long-acting cyclic hexapeptide analogue of somatostatin.[1][2] It is a multi-receptor targeted somatostatin analogue with a high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), exhibiting the highest affinity for SSTR5. This broad receptor profile distinguishes it from other somatostatin analogues and underlies its unique therapeutic applications, particularly in the treatment of Cushing's disease and acromegaly. This guide provides a comprehensive overview of the core molecular and pharmacological characteristics of Pasireotide, including its chemical properties, mechanism of action, and key experimental findings.
Core Molecular and Chemical Properties
Pasireotide is a six-membered homodetic cyclic peptide.[1] Its structure incorporates unnatural amino acids and a specific conformation that confers a broader receptor binding profile and extended plasma half-life compared to native somatostatin.[3] The core chemical and physical properties of Pasireotide and its common salt forms are summarized below.
| Identifier | Pasireotide (Free Base) | Pasireotide Diaspartate | Pasireotide Acetate |
| Synonyms | SOM230, SOM-230 | Signifor | SOM230 acetate |
| Molecular Formula | C58H66N10O9[1][4] | C66H80N12O17[5] | Not explicitly defined |
| Molecular Weight | 1047.2 g/mol [1] | 1313.4 g/mol [5][6] | 1107.26 g/mol [7] |
| CAS Number | 396091-73-9[3][4] | 820232-50-6[5] | 396091-76-2[7] |
Mechanism of Action and Signaling Pathway
Pasireotide functions as a somatostatin receptor agonist.[2] Its therapeutic effects are mediated through its binding to somatostatin receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cellular proliferation.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, Pasireotide can activate various phosphatase enzymes and influence ion channel activity, particularly potassium and calcium channels, leading to cell hyperpolarization and reduced hormone exocytosis.
Caption: Pasireotide signaling pathway.
Experimental Protocols and Findings
Receptor Binding Affinity Assays
Methodology: Competitive binding assays are performed using cell membranes from CHO-K1 cells stably expressing human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Membranes are incubated with a radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28) and increasing concentrations of Pasireotide. The concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Key Findings: Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a significantly lower affinity for SSTR4.[8] The IC50 values are typically in the nanomolar range for the high-affinity receptors.
| Receptor Subtype | Pasireotide IC50 (nM)[8] |
| hSSTR1 | 9.3 |
| hSSTR2 | 1.0 |
| hSSTR3 | 1.5 |
| hSSTR4 | >100 |
| hSSTR5 | 0.16 |
In Vitro Hormone Secretion Assays
Methodology: Primary cell cultures of pituitary adenomas (e.g., corticotroph adenomas from Cushing's disease patients) are established. The cells are treated with varying concentrations of Pasireotide for a defined period. The concentration of hormones (e.g., ACTH) in the cell culture supernatant is quantified using immunoassays (e.g., ELISA).
Key Findings: Pasireotide effectively inhibits the secretion of ACTH from cultured human corticotroph adenomas.[8] This inhibitory effect is dose-dependent and is mediated primarily through its interaction with SSTR5.
In Vivo Tumor Growth Inhibition Studies
Methodology: A xenograft tumor model is established by subcutaneously implanting a human tumor cell line (e.g., AtT20 mouse pituitary tumor cells) into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with Pasireotide or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
Key Findings: Pasireotide has been shown to inhibit the growth of AtT20 tumors in nude mice.[8] This anti-proliferative effect is attributed to the activation of SSTRs, leading to the induction of apoptosis and cell cycle arrest.
Caption: General experimental workflow for Pasireotide evaluation.
Conclusion
Pasireotide is a potent, multi-receptor targeted somatostatin analogue with a well-defined molecular profile and mechanism of action. Its unique high affinity for SSTR5, in addition to other SSTRs, provides a distinct therapeutic advantage in conditions characterized by the overexpression of these receptors. The experimental data consistently demonstrate its efficacy in inhibiting hormone secretion and tumor cell proliferation, supporting its clinical use in challenging endocrine disorders. Further research into its signaling pathways and potential applications continues to be an active area of investigation.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pasireotide | 396091-73-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
The Role of Pasireotide L-aspartate Salt in GH and ACTH Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide, a multi-receptor targeted somatostatin analog, represents a significant advancement in the medical management of pituitary-driven disorders characterized by hormone hypersecretion. This technical guide provides an in-depth analysis of the biochemical and clinical data surrounding Pasireotide L-aspartate salt, with a specific focus on its inhibitory effects on Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH). Through a comprehensive review of its receptor binding profile, downstream signaling pathways, and clinical efficacy, this document serves as a resource for understanding the multifaceted mechanism of action of Pasireotide and its therapeutic applications in acromegaly and Cushing's disease.
Introduction
Pasireotide is a synthetic cyclohexapeptide somatostatin analog with a unique and broad binding profile for somatostatin receptors (SSTRs).[1][2] Unlike first-generation somatostatin analogs, such as octreotide and lanreotide, which primarily target SSTR2, Pasireotide exhibits high binding affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[1][2][3] This distinct receptor interaction profile underpins its enhanced efficacy in certain patient populations and its utility in treating conditions like Cushing's disease, where SSTR5 is often highly expressed in corticotroph adenomas.[2][3] This guide will explore the molecular mechanisms, quantitative data, and experimental methodologies that define the inhibitory role of Pasireotide on GH and ACTH secretion.
Mechanism of Action: Receptor Binding and Signaling Pathways
Pasireotide exerts its inhibitory effects by binding to SSTRs, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events that ultimately lead to the suppression of hormone secretion and, in some cases, inhibition of tumor growth.
Somatostatin Receptor Binding Profile
The therapeutic efficacy of Pasireotide is intrinsically linked to its high affinity for multiple SSTR subtypes. This broad-spectrum activity allows it to target a wider range of pituitary adenomas that may not be responsive to more selective SSTR2 agonists.
Table 1: Binding Affinities (Ki, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes
| Somatostatin Receptor Subtype | Pasireotide Ki (nM) | Octreotide Ki (nM) |
| SSTR1 | 9.3 | 280 |
| SSTR2 | 1.0 | 0.38 |
| SSTR3 | 1.5 | 7.1 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from multiple sources. Note that absolute values may vary slightly between different studies and assay conditions.[4]
Signaling Pathways in GH and ACTH Inhibition
Upon binding to SSTRs, Pasireotide initiates a series of downstream signaling events that culminate in the inhibition of GH and ACTH secretion. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequently modulates ion channel activity, leading to a decrease in calcium influx, which is essential for hormone exocytosis.
In corticotroph cells, the inhibitory effect of Pasireotide on ACTH secretion is predominantly mediated through SSTR5.[2] The signaling cascade is similar to that of GH inhibition, involving the suppression of the adenylyl cyclase/cAMP pathway.
Quantitative Data on GH and ACTH Inhibition
The efficacy of Pasireotide in inhibiting GH and ACTH secretion has been quantified in numerous in vitro and in vivo studies.
In Vitro Inhibition of Hormone Secretion
Cell-based assays using primary pituitary adenoma cultures and pituitary tumor cell lines have been instrumental in determining the potency of Pasireotide.
Table 2: In Vitro Efficacy of Pasireotide on GH and ACTH Secretion
| Cell Type | Hormone | Pasireotide Concentration | % Inhibition (Mean ± SD) | Reference |
| Human GH-secreting pituitary adenoma cells | GH | 10 nM | 37.1 ± 15.7 | [5][6] |
| AtT-20/D16v-F2 (murine corticotroph tumor cells) | ACTH | 10 nM | 16 | [7][8] |
| Rat GH3 pituitary tumor cells | GH | 10 nM (48h) | ~30 | [9] |
Table 3: IC50 Values of Pasireotide for Hormone Inhibition
| Hormone | Cell Type | IC50 (nM) | Reference |
| GH | Human GH-secreting pituitary adenoma cells | 0.5 | |
| ACTH | AtT-20 cells | ~1-10 (estimated) | [7][8] |
Clinical Efficacy in Acromegaly
Clinical trials have demonstrated the efficacy of Pasireotide in achieving biochemical control in patients with acromegaly.
Table 4: Clinical Efficacy of Pasireotide LAR in Acromegaly (Phase III Study Extension)
| Outcome | Pasireotide LAR (n=74) | Octreotide LAR (n=46) | Timepoint |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 48.6% (36/74) | 45.7% (21/46) | Month 25 |
| GH <2.5 µg/L | 70.3% (52/74) | 80.4% (37/46) | End of Extension |
| Normal IGF-1 | 51.4% (38/74) | 47.8% (22/46) | End of Extension |
| Median % Change in GH from Baseline | -83% | -86% | Month 25 |
| Median % Change in IGF-1 from Baseline | -71% | -64% | Month 25 |
| Tumor Volume Reduction ≥20% | 74.7% | 71.6% | Month 26 |
Data from a randomized, double-blind, multicenter, Phase III study extension.[10][11][12]
Clinical Efficacy in Cushing's Disease
Pasireotide is the first pituitary-targeted medical therapy approved for Cushing's disease. Clinical studies have shown significant reductions in urinary free cortisol (UFC) levels.
Table 5: Clinical Efficacy of Subcutaneous Pasireotide in Cushing's Disease (Phase III Study)
| Outcome | Pasireotide 600 µg bid (n=82) | Pasireotide 900 µg bid (n=80) | Timepoint |
| UFC Normalization (Primary Endpoint) | 14.6% | 26.3% | Month 6 |
| UFC Normalization | 13.4% | 25.0% | Month 12 |
| Median % Reduction in UFC from Baseline | 47.9% | 47.9% | Month 6 |
| Median % Reduction in UFC from Baseline | 67.6% | 62.4% | Month 12 |
| Tumor Volume Reduction (in patients with measurable tumors) | 44% (Month 6), 50% (Month 12) | 75% (Month 6), 89% (Month 12) | Months 6 & 12 |
Data from a 12-month, randomized, double-blind, Phase III study.[13][14][15]
Table 6: Clinical Efficacy of Pasireotide LAR in Cushing's Disease (Phase III Study)
| Outcome | Pasireotide LAR 10 mg | Pasireotide LAR 30 mg | Timepoint |
| UFC Normalization | 41.9% | 40.8% | Month 7 |
| Median % Decrease in UFC from Baseline | 48% | 48% | Month 7 |
Data from a randomized, multicenter, Phase III trial.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline representative protocols for key assays used to characterize the activity of Pasireotide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Pasireotide to different somatostatin receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and resuspend to a final protein concentration of 10-20 µ g/well .[17]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14), and varying concentrations of unlabeled Pasireotide.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[17]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the Pasireotide concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Pasireotide that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Hormone Secretion Assays (GH and ACTH)
These assays quantify the inhibitory effect of Pasireotide on hormone release from pituitary cells.
GH Secretion Assay (Primary Human Pituitary Adenoma Cells):
-
Cell Culture:
-
Obtain fresh pituitary adenoma tissue from surgery.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells in 24-well plates at a density of approximately 2-5 x 10⁵ cells/well and culture in DMEM supplemented with fetal bovine serum and antibiotics.
-
-
Treatment and Sample Collection:
-
After allowing the cells to adhere, wash and replace the medium with serum-free medium.
-
Treat the cells with various concentrations of Pasireotide or vehicle control for a specified duration (e.g., 72 hours).[5]
-
Collect the cell culture supernatant for hormone measurement.
-
-
GH Quantification:
-
Measure the concentration of GH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize the GH concentration to the total cellular protein content or cell number in each well.
-
ACTH Secretion Assay (AtT-20 Cells):
-
Cell Culture:
-
Culture AtT-20/D16v-F2 cells, a murine corticotroph tumor cell line, in DMEM supplemented with fetal bovine serum.
-
Plate the cells in 96-well plates at an appropriate density.
-
-
Treatment and Sample Collection:
-
ACTH Quantification:
-
Determine the ACTH concentration in the medium using a commercially available ACTH ELISA kit, following the manufacturer's protocol.
-
Conclusion
This compound is a potent inhibitor of both GH and ACTH secretion, a property conferred by its unique multi-receptor binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2] This broad-spectrum activity translates into significant clinical benefits for patients with acromegaly and Cushing's disease, including biochemical control, reduction in tumor volume, and improvement in clinical signs and symptoms.[10][11][12][13][14][15][18][19] The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of Pasireotide and to design novel somatostatin analogs with improved efficacy and safety profiles. The continued investigation into the intricate signaling pathways modulated by Pasireotide will undoubtedly pave the way for more personalized and effective treatments for pituitary and other neuroendocrine disorders.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pasireotide Shows Promise for Cushing's Disease [medscape.com]
- 14. A 12-month phase 3 study of pasireotide in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Pharmacological Profile of Pasireotide L-aspartate Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, available as Pasireotide L-aspartate salt, is a synthetic long-acting cyclic hexapeptide analogue of somatostatin.[1] It represents a second-generation somatostatin analogue with a distinct pharmacological profile compared to its predecessors, such as octreotide and lanreotide. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor binding profile, and pharmacodynamic effects. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to and activating somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2][3] Unlike first-generation somatostatin analogues that primarily target SSTR2, Pasireotide is a multi-receptor ligand with high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[4][5] Its particularly high affinity for SSTR5 is a key differentiator and underlies its efficacy in conditions such as Cushing's disease, where corticotroph tumors often overexpress this receptor subtype.[6]
The activation of these receptors by Pasireotide initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] The reduction in cAMP subsequently modulates various cellular processes, including the inhibition of hormone secretion and cell proliferation.[8][9]
Receptor Binding Profile
The binding affinity of this compound to various human somatostatin receptor subtypes has been characterized through in vitro radioligand binding assays. The quantitative data, typically presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrate the high affinity of Pasireotide for multiple SSTRs.
| Receptor Subtype | Pasireotide pKi |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
Table 1: Binding affinities (pKi) of Pasireotide for human somatostatin receptor subtypes.
Pharmacodynamics
The multi-receptor binding profile of Pasireotide translates into a broad range of pharmacodynamic effects, primarily characterized by the inhibition of hormone hypersecretion from various endocrine tissues.
Hormonal Secretion Inhibition
Pasireotide has been shown to potently inhibit the secretion of several key hormones:
| Hormone | Effect | Clinical Relevance |
| Adrenocorticotropic Hormone (ACTH) | Potent Inhibition | Treatment of Cushing's disease[9] |
| Growth Hormone (GH) | Potent Inhibition | Treatment of Acromegaly |
| Insulin-like Growth Factor-1 (IGF-1) | Potent Inhibition | Treatment of Acromegaly |
| Glucagon | Inhibition | Contributes to hyperglycemia as a side effect[1] |
| Insulin | Inhibition | Contributes to hyperglycemia as a side effect[1] |
Table 2: Effects of Pasireotide on hormone secretion.
Antiproliferative Effects
In addition to its antisecretory effects, Pasireotide has demonstrated antiproliferative activity in various tumor cell types, including pituitary adenomas and neuroendocrine tumors.[6] This effect is thought to be mediated through the activation of SSTRs, leading to the induction of cell cycle arrest and apoptosis.[8] The precise signaling pathways involved in these antiproliferative effects are under continued investigation but are believed to involve the modulation of the MAPK and PI3K/Akt pathways.
Signaling Pathways
Pasireotide's activation of SSTRs triggers downstream signaling cascades that mediate its therapeutic effects. The primary pathway involves the inhibition of cAMP production, while other pathways such as MAPK and PI3K/Akt are also implicated in its antiproliferative actions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Pasireotide.
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines the determination of the binding affinity of Pasireotide for different SSTR subtypes expressed in a recombinant cell line.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Pasireotide L-aspartate Salt in Research Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the effective handling, storage, and stability assessment of Pasireotide L-aspartate salt in common laboratory solvents. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
Pasireotide, a synthetic long-acting cyclohexapeptide, is a somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1] Its diaspartate salt form is utilized in therapeutic applications for conditions such as Cushing's disease and acromegaly, where it acts to inhibit hormone hypersecretion. In a research context, understanding the stability of this compound in various solvents is paramount for the design and execution of reliable in vitro and in vivo studies.
Solubility of this compound
Proper dissolution is the first step in preparing Pasireotide for experimental use. The choice of solvent will depend on the specific requirements of the assay. It is recommended to use freshly opened, anhydrous solvents to minimize the introduction of moisture, which can affect peptide stability.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL[1] | Sonication may be required to achieve full dissolution.[2] It is advisable to use DMSO that has not absorbed moisture.[2] |
| Dimethylformamide (DMF) | ≥ 33 mg/mL[1] | - |
| Ethanol | ≥ 33 mg/mL[1] | - |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] | Useful for preparing aqueous-based solutions for biological assays. |
Storage and Stability of this compound Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and duration. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored under the following conditions.
General Recommendations for Stock Solutions
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes before freezing.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Maximum Storage Duration |
| DMSO | -80°C | Up to 1 year[2] |
| DMSO | -20°C | Not explicitly defined, but shorter-term than -80°C |
| DMSO | 4°C | Up to one week for frequent use[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Pasireotide L-aspartate Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: ~1313.4 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 1.313 mg of the salt.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution thoroughly to aid dissolution.
-
If the salt does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of Pasireotide in Solution (General Guideline)
This protocol outlines a general procedure for conducting a stability study of Pasireotide in a chosen solvent using High-Performance Liquid Chromatography (HPLC). This method should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Objective: To determine the percentage of intact Pasireotide remaining in a solution over time under specific storage conditions.
Materials and Equipment:
-
Prepared stock solution of this compound
-
Chosen solvent for stability testing
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dilute the Pasireotide stock solution to a known concentration (e.g., 1 mg/mL) in the solvent to be tested.
-
Prepare multiple identical samples in separate vials for analysis at different time points.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, inject one of the samples into the HPLC system to determine the initial peak area of the intact Pasireotide. This will serve as the 100% reference.
-
-
Storage:
-
Store the remaining samples at the desired temperature(s) (e.g., 4°C, room temperature, -20°C). Protect samples from light if photostability is not the primary focus.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a sample from storage.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Inject the sample into the HPLC system and record the peak area of the intact Pasireotide.
-
-
Data Analysis:
-
Calculate the percentage of Pasireotide remaining at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of remaining Pasireotide against time to visualize the degradation kinetics.
-
Signaling Pathway and Experimental Workflow
Pasireotide Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the inhibition of hormone secretion.
Caption: Pasireotide signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent.
Caption: Workflow for stability testing.
Conclusion
The stability of this compound is critical for obtaining accurate and reproducible results in research settings. While specific quantitative stability data in various organic solvents is limited in publicly available literature, the protocols and information provided in these application notes offer a robust framework for handling, storing, and assessing the stability of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions to ensure the integrity of their findings.
References
Application Notes and Protocols for Pasireotide L-aspartate Salt Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proper storage, handling, and use of Pasireotide L-aspartate salt powder in a research and development setting. Pasireotide is a stable, multi-receptor ligand somatostatin analogue with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1][2][3][4] It is utilized in studies investigating hormone secretion, cell proliferation, and apoptosis, particularly in the context of neuroendocrine tumors, Cushing's disease, and acromaly.[3][5][6] Adherence to these guidelines is critical to ensure the compound's stability, purity, and experimental reproducibility.
Material Information
-
Chemical Name: this compound
-
Mechanism of Action: Pasireotide mimics the natural hormone somatostatin, binding to its receptors (SSTRs) to inhibit the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH).[3][6][8] Its primary action is mediated through the inhibition of the adenylyl cyclase/cAMP signaling pathway.[5]
Recommended Storage Conditions
To maintain the integrity and stability of Pasireotide L-aspartate, it is imperative to adhere to the following storage conditions for the lyophilized powder and reconstituted solutions.
Data Presentation: Storage Stability
The following tables summarize the recommended storage temperatures and durations to ensure the compound's stability.
Table 1: Storage of Lyophilized this compound Powder
| Storage Temperature | Duration | Recommended For | Notes |
| -80°C | Up to 2 years | Long-term storage | Ideal for preserving integrity over extended periods.[2][6] |
| -20°C | Up to 3 years | Long-term storage | An effective alternative for long-term storage.[1][4][9] |
| Room Temperature | Shipping Only | Short-term transit | Stable for shipping purposes; transfer to recommended cold storage upon receipt.[1][2][4] |
General Guidelines for Powder Storage:
-
Keep in a well-ventilated area.[7]
Table 2: Storage of Reconstituted Pasireotide L-aspartate Solutions
| Storage Temperature | Duration | Recommended For | Notes |
| -80°C | Up to 1 year | Long-term solution storage | The preferred temperature for storing stock solutions.[1][4][9] |
| -20°C | Up to 1 month | Short-term solution storage | Suitable for working aliquots that will be used within a month.[2][4][6][12] |
| 4°C | Up to 1 week | Frequent use | For solutions that will be used repeatedly within a short timeframe.[1] |
General Guidelines for Solution Storage:
-
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store in tightly sealed vials.
-
Protect from light.
Experimental Protocols
Protocol for Safe Handling and Personal Protection
Due to the potent biological activity of Pasireotide, strict safety protocols must be followed.
-
Engineering Controls: Handle the powder exclusively in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[7] Ensure safety showers and eyewash stations are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.[7]
-
Hand Protection: Use compatible protective gloves (e.g., nitrile).[7]
-
Body Protection: Wear a lab coat or impervious clothing.[7]
-
Respiratory Protection: When handling significant quantities of powder outside of a contained system, a suitable respirator is required.[7]
-
-
Handling: Avoid creating dust.[7] Prevent contact with skin, eyes, and inhalation of the powder.[7] Keep the compound away from strong acids/alkalis and strong oxidizing/reducing agents.[7]
Protocol for Reconstitution of Pasireotide Powder
This protocol outlines the steps to prepare a stock solution from the lyophilized powder.
-
Equilibration: Before opening, allow the vial of Pasireotide L-aspartate powder to equilibrate to room temperature for at least 30 minutes.[13] This prevents condensation from forming on the powder.
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements. Common solvents include DMSO and sterile water.[1] For in vivo studies, suspensions can be made using carriers like CMC-Na.[4]
-
Note: When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[4]
-
-
Reconstitution:
-
Aseptically add the calculated volume of solvent to the vial.
-
To aid dissolution, sonication is recommended.[1][9] Gently vortex until the powder is completely dissolved.
-
Example Concentration: To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial based on the molecular weight (1180.33 g/mol ) and the amount of powder.
-
-
Sterilization (for cell culture): If the reconstituted solution is intended for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[6]
-
Storage: Aliquot the stock solution into sterile, single-use cryovials. Store immediately at -80°C or -20°C as outlined in Table 2.
Mandatory Visualizations
Pasireotide Signaling Pathway
The diagram below illustrates the primary mechanism of action for Pasireotide. Pasireotide binds to somatostatin receptors (SSTRs), which activates an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase (AC), a reduction in cyclic AMP (cAMP) levels, and subsequent suppression of hormone secretion (e.g., ACTH, GH).
Caption: Pasireotide's primary signaling cascade.
Experimental Workflow
This workflow diagram provides a logical sequence from receiving the compound to its application in an experiment.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|396091-77-3|MSDS [dcchemicals.com]
- 8. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 9. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. medicines.org.uk [medicines.org.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. signiforlar.com [signiforlar.com]
Application Notes and Protocols: Pasireotide L-aspartate Salt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a synthetic long-acting cyclohexapeptide, is a somatostatin analog with a multi-receptor binding profile, showing high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2] This broad activity profile distinguishes it from first-generation somatostatin analogs like octreotide. Pasireotide's mechanism of action involves the activation of these G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This initial signaling event triggers downstream effects, including the modulation of the MAPK and PI3K/AKT signaling pathways, which play crucial roles in cell proliferation, apoptosis, and hormone secretion.[1]
These application notes provide detailed protocols for utilizing Pasireotide L-aspartate salt in various cell culture experiments to investigate its effects on cell viability, apoptosis, hormone secretion, and intracellular signaling pathways.
Data Presentation
Binding Affinities and Efficacies
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| pKi | SSTR1 | 8.2 | Human recombinant | [3] |
| SSTR2 | 9.0 | Human recombinant | [3] | |
| SSTR3 | 9.1 | Human recombinant | [3] | |
| SSTR4 | <7.0 | Human recombinant | [3] | |
| SSTR5 | 9.9 | Human recombinant | [3] | |
| IC50 | GH Release | 0.4 nM | Primary rat pituitary cells | [1] |
Cellular Effects
| Assay | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability | AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% reduction in cell viability | [4][5] |
| cAMP Inhibition | AtT20 | 100 nM | 15 minutes | 80% inhibition of forskolin-induced cAMP | [1] |
| cAMP Inhibition | Pancreatic Neuroendocrine Tumors (pNETs) | 1 nM | 72 hours | ~50% reduction in forskolin-induced cAMP | [6] |
| GH Secretion Inhibition | Human Somatotroph Primary Cultures | 10 nM (10⁻⁸ M) | 72 hours | -32.1% reduction in GH secretion | [7] |
| ACTH Secretion Inhibition | AtT-20/D16v-F2 | 10 nM | 48 hours | 16% reduction in ACTH secretion | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Pasireotide Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the Pasireotide-containing medium or vehicle control (medium with the same concentration of solvent used to dissolve Pasireotide, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. A 48-hour incubation has been shown to be effective for AtT-20/D16v-F2 cells.[4][5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining) using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
cAMP Inhibition Assay
This protocol measures the ability of Pasireotide to inhibit the accumulation of intracellular cAMP induced by forskolin.
Materials:
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
Serum-free cell culture medium
-
cAMP enzyme immunoassay (EIA) kit
-
48-well plates
Procedure:
-
Cell Seeding: Seed cells in a 48-well plate and grow to confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 2 hours.
-
Pasireotide Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a short duration (e.g., 15 minutes).[1] For longer-term effects, a 72-hour incubation can be used.[6]
-
cAMP Stimulation: Add forskolin (e.g., 10 µM) and a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions provided with the cAMP EIA kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the cAMP EIA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by Pasireotide.
Western Blotting for Signaling Pathway Analysis (MAPK and PI3K/AKT Pathways)
This protocol is for analyzing the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and PI3K/AKT (e.g., AKT) pathways following Pasireotide treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound for the desired time and concentration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, strip the membrane and re-probe with another primary antibody (e.g., anti-total-ERK1/2 or GAPDH as a loading control).
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Pasireotide signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dosing Pasireotide L-aspartate salt for In Vivo Animal Models
Introduction
Pasireotide, available as Pasireotide L-aspartate salt, is a potent, multi-receptor targeted somatostatin analog.[1][2] Unlike first-generation somatostatin analogs like octreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and with the highest affinity for SSTR5.[1][3][4][5] This broad receptor profile allows it to modulate a wider range of physiological processes, making it a valuable tool for preclinical research in various disease models, particularly in oncology and endocrinology.[1][6]
Mechanism of Action
Pasireotide mimics the natural hormone somatostatin, which inhibits the secretion of various other hormones.[6][7] Its primary mechanism involves binding to SSTRs on target cells, which are G protein-coupled receptors.[3] This binding initiates a cascade of downstream signaling events:
-
Inhibition of Hormone Secretion : Upon binding to SSTRs, particularly SSTR5 on pituitary corticotroph tumors, pasireotide effectively inhibits the secretion of Adrenocorticotropic Hormone (ACTH).[7][8] This leads to reduced cortisol production from the adrenal glands.[7] Similarly, it can suppress the release of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1).[1][7]
-
Anti-proliferative Effects : Pasireotide can induce cell cycle arrest and apoptosis (programmed cell death).[3][4] This is partly achieved through the inhibition of the MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell proliferation.[3]
-
Modulation of cAMP Pathway : Activation of SSTRs by pasireotide leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[3] This reduces intracellular levels of cyclic AMP (cAMP), a key second messenger involved in hormone release and cell proliferation.[3]
Quantitative Data Summary
The following table summarizes dosing parameters for this compound from various preclinical studies.
| Animal Model | Disease Model | Pasireotide Formulation | Dose | Route of Administration | Frequency | Key Findings & Efficacy |
| Nude Rats | TPC-1 Thyroid Cancer Xenograft | Pasireotide LAR | 10 mg/kg & 20 mg/kg | Subcutaneous (subcut) | Once | Modest, non-dose-dependent tumor growth inhibition.[9][10] Combination with everolimus showed greater inhibition.[11] |
| SCID Mice | BCPAP Thyroid Cancer Xenograft | Pasireotide LAR | 20 mg/kg | Subcutaneous (subcut) | Once | Modest tumor growth inhibition observed.[9] |
| Nude Mice | AtT20 Pituitary Corticotrope Tumor Xenograft | Pasireotide | 1.5 µ g/day | Subcutaneous (subcut) | Daily | Inhibited tumor growth.[12] |
| MENX Rats | Spontaneous Nonfunctioning Pituitary Tumors (NFPTs) | Pasireotide LAR | Not specified | Not specified | 28 or 56 days | Suppressed tumor growth, with stronger inhibition than octreotide, especially in female rats.[4] |
| Men1+/- Mice | Pancreatic & Pituitary Neuroendocrine Tumors (NETs) | Pasireotide LAR | 40 mg/kg | Intramuscular (im) | Monthly for 9 months | Reduced tumor progression and improved survival.[13] |
| Dogs | ACTH-dependent Cushing's Disease | Pasireotide | 0.03 mg/kg | Not specified | Not specified | Decreased plasma ACTH concentrations and tumor size.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol outlines the preparation of a pasireotide solution for subcutaneous or intramuscular injection.
Materials:
-
This compound powder
-
Sterile 0.9% saline[13]
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)[14][15]
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Calculate Required Amount : Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the injection volume.
-
Solubilization :
-
For Saline Vehicle : Directly dissolve the pasireotide powder in sterile 0.9% saline to the final desired concentration (e.g., 20 mg/mL).[13] Vortex thoroughly. If solubility is an issue, gentle warming or sonication may aid dissolution.
-
For DMSO/Saline Vehicle : For compounds with lower aqueous solubility, first dissolve the pasireotide powder in a minimal amount of DMSO.[14][15] Once fully dissolved, slowly add sterile saline to reach the final volume and concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.
-
-
Sterilization : The prepared solution should be sterile. If not prepared under aseptic conditions, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage : It is recommended to prepare the solution fresh immediately prior to administration.[13] If short-term storage is necessary, store at 2-8°C. For longer-term storage, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles.[14]
Protocol 2: Administration to Rodent Models
This protocol provides guidelines for administering pasireotide to mice and rats. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
Materials:
-
Prepared Pasireotide solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for subcutaneous, 23-25 gauge for intramuscular)
-
Animal restrainer (optional)
-
70% Ethanol for disinfecting the injection site
A. Subcutaneous (subcut) Injection:
-
Animal Restraint : Gently restrain the mouse or rat. For mice, scruff the back of the neck to immobilize the head and body.
-
Site Preparation : Select an injection site, typically the loose skin over the back between the shoulders. Avoid injecting into the same site repeatedly.[16]
-
Injection : Lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Aspirate slightly to ensure the needle is not in a blood vessel.
-
Dosing : Slowly inject the calculated volume of the pasireotide solution.
-
Withdrawal : Smoothly withdraw the needle and gently apply pressure to the injection site for a moment if needed. Return the animal to its cage and monitor for any adverse reactions.
B. Intramuscular (im) Injection (for LAR formulation):
-
Animal Restraint : Properly restrain the animal to expose the hind limb. Anesthesia may be required for this route depending on institutional guidelines.
-
Site Selection : The quadriceps or gluteal muscles of the hind limb are common sites.
-
Injection : Insert the needle into the thickest part of the muscle. Aspirate to check for blood.
-
Dosing : Inject the solution slowly and steadily.
-
Post-Injection Care : Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of pain, distress, or impaired mobility.
Visualizations
Signaling Pathway of Pasireotide
Caption: Pasireotide binds to SSTRs, inhibiting adenylyl cyclase and MAPK pathways to reduce hormone secretion and cell proliferation.
Experimental Workflow for In Vivo Study
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors [mdpi.com]
- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 8. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 9. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. abmole.com [abmole.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Using Pasireotide L-aspartate Salt in Neuroendocrine Tumor (NET) Research
Introduction
Neuroendocrine tumors (NETs) are a diverse group of malignancies that originate from neuroendocrine cells throughout the body.[1] A key characteristic of many well-differentiated NETs is the expression of somatostatin receptors (SSTRs) on their cell surface.[2] This has made SSTRs a critical target for both diagnosis and therapy. Pasireotide (also known by its research code SOM230) is a second-generation, multi-receptor targeted somatostatin analog.[2] Unlike first-generation analogs like octreotide and lanreotide which primarily target SSTR2, Pasireotide exhibits high binding affinity for SSTR subtypes 1, 2, 3, and 5.[2][3] This broader binding profile suggests it may have more potent anti-proliferative and anti-secretory effects in NETs.[4][5] This document provides detailed application notes and protocols for researchers utilizing Pasireotide L-aspartate salt in preclinical NET research.
Mechanism of Action
This compound is a stable, synthetic cyclohexapeptide that mimics the action of endogenous somatostatin.[6][7] Its therapeutic effects in NETs are mediated through its high-affinity binding to multiple SSTR subtypes.[8] SSTRs are G-protein-coupled receptors (GPCRs), and their activation by Pasireotide initiates several downstream signaling cascades.[9][10]
The primary mechanisms include:
-
Inhibition of Hormone Secretion: Binding to SSTRs leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces intracellular calcium (Ca2+).[9] This cascade effectively inhibits the hypersecretion of hormones characteristic of many functioning NETs.[9][11]
-
Antiproliferative Effects: Pasireotide has been shown to inhibit tumor growth.[3][12] This is achieved through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1, which can modulate critical cell signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, leading to cell cycle arrest.[1][13]
-
Induction of Apoptosis: Activation of SSTRs, particularly SSTR3, can trigger programmed cell death (apoptosis) in tumor cells.[12][13] Pasireotide has demonstrated pro-apoptotic activity in preclinical models of NETs.[12][14]
References
- 1. mdpi.com [mdpi.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 2 – clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pasireotide (SOM230) is effective for the treatment of pancreatic neuroendocrine tumors (PNETs) in a multiple endocrine neoplasia type 1 (MEN1) conditional knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pasireotide L-aspartate Salt for In Vivo Acromegaly Research
Introduction
Acromegaly is a chronic endocrine disorder characterized by the hypersecretion of growth hormone (GH), typically from a pituitary adenoma, leading to elevated levels of insulin-like growth factor 1 (IGF-1).[1] First-generation somatostatin receptor ligands (SRLs), such as octreotide and lanreotide, have been the cornerstone of medical therapy. However, a significant portion of patients do not achieve complete biochemical control, often due to the specific expression patterns of somatostatin receptors (SSTRs) on their tumors.[2] Pasireotide (SOM230) is a second-generation, multi-receptor targeted SRL that offers a broader binding profile, making it a valuable tool for in vivo studies of acromegaly, particularly in cases resistant to first-generation therapies.[3][4]
Mechanism of Action
Pasireotide L-aspartate salt is a cyclohexapeptide analog of somatostatin. Unlike octreotide and lanreotide, which primarily bind to SSTR2, pasireotide exhibits high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[4][5] Its therapeutic efficacy in acromegaly is largely attributed to its particularly high affinity for SSTR5, which is frequently expressed on GH-secreting pituitary adenomas.[1][6]
Upon binding to these G-protein coupled receptors on somatotroph cells, pasireotide initiates a signaling cascade that inhibits adenylyl cyclase activity, leading to reduced intracellular cAMP levels. This cascade ultimately suppresses the synthesis and secretion of GH.[7] The reduction in circulating GH subsequently leads to a decrease in the hepatic production of IGF-1, the primary mediator of acromegaly's clinical manifestations.[5][6]
Quantitative Data from In Vivo Studies
Pasireotide has demonstrated superior efficacy compared to first-generation SRLs in clinical trials, both in medically naïve patients and in those inadequately controlled by other treatments.[4][8]
Table 1: Efficacy of Pasireotide LAR vs. Octreotide LAR in Medically Naïve Acromegaly Patients (12-Month, Phase III Study)
| Efficacy Endpoint | Pasireotide LAR (40 mg) | Octreotide LAR (30 mg) | P-Value |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% | 0.007 |
| Tumor Volume Reduction (≥20%) | 80.8% | 77.4% | NS |
| Data sourced from a Phase 3 trial in 358 medically naive patients.[9][10] |
Table 2: Efficacy of Pasireotide LAR in Acromegaly Patients Inadequately Controlled with First-Generation SRLs (6-Month, Phase III Study)
| Efficacy Endpoint | Pasireotide LAR (40 mg) | Pasireotide LAR (60 mg) | Active Control (Octreotide/Lanreotide) |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 15% | 20% | 0% |
| Tumor Volume Reduction (≥20%) | 18.5% | 10.8% | 1.5% |
| Data sourced from a Phase III trial in patients inadequately controlled on maximal doses of octreotide LAR or lanreotide Autogel.[10] |
Table 3: Preclinical Efficacy of Pasireotide LAR in a Feline Hypersomatotropism Model (6-Month Prospective Study)
| Parameter | Baseline (Month 0) | Endpoint (Month 6) | P-Value |
| IGF-1 Concentration | >1000 ng/mL (median) | Significantly Decreased | <0.001 |
| Insulin Dose (q12h) | Significantly Decreased | Significantly Decreased | <0.001 |
| Insulin Resistance Index | Significantly Decreased | Significantly Decreased | 0.001 |
| Data from an uncontrolled, prospective cohort study in 14 cats with hypersomatotropism.[11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Feline Hypersomatotropism Model
This protocol is adapted from studies on a naturally occurring animal model of acromegaly.
-
Animal Model Selection:
-
Utilize domestic cats diagnosed with hypersomatotropism (HS).
-
Inclusion criteria: Confirmed diabetes mellitus, pituitary enlargement on imaging, and serum IGF-1 concentration >1000 ng/mL.[11]
-
-
Drug Formulation and Administration:
-
Monitoring and Endpoints:
-
Baseline (Day 0): Collect blood for baseline IGF-1, fructosamine, and perform a 12-hour blood glucose curve (BGC).
-
Monthly Monitoring: Repeat blood collection for IGF-1 and fructosamine. Perform a 12-hour BGC to assess glycemic control and adjust insulin dosage as needed.
-
Primary Endpoints:
-
Change in serum IGF-1 concentration from baseline.
-
Change in daily insulin dose required to manage hyperglycemia.
-
Achievement of diabetic remission.
-
-
Secondary Endpoint: Calculate an Insulin Resistance Index (Product of fructosamine and insulin dose) to track changes in insulin sensitivity.[11]
-
-
Data Analysis:
-
Use linear mixed-effects modeling to assess significant changes in measured parameters over the trial period.
-
Protocol 2: General Protocol for a Rodent Xenograft Model of Acromegaly
This protocol provides a general framework for studying pasireotide in a rodent model.
-
Animal Model Creation:
-
Use immunodeficient mice or rats (e.g., Nude or SCID).
-
Induce tumor growth by subcutaneous or intracranial xenograft of GH-secreting rat pituitary adenoma cells (e.g., GH3 cells).
-
Allow tumors to establish and confirm elevated systemic GH and IGF-1 levels.
-
-
Experimental Workflow:
-
Drug Formulation and Administration:
-
Drug: Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Dosage: Dose ranging studies may be required. Based on preclinical data, continuous subcutaneous infusion can be used.[12]
-
Administration: Administer via subcutaneous injection or continuous infusion using an osmotic minipump.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Biochemical Markers: Collect blood samples periodically (e.g., weekly or bi-weekly) via tail vein or retro-orbital sinus to measure serum GH and IGF-1 levels using ELISA.
-
Glycemic Status: Monitor blood glucose levels regularly due to the known hyperglycemic effects of pasireotide.[4][12]
-
Terminal Endpoint: At the end of the study, euthanize animals, collect terminal blood samples, and excise tumors for weight measurement, histology, and analysis of SSTR expression.
-
Key Considerations and Adverse Effects
-
Hyperglycemia: The most significant adverse event associated with pasireotide is hyperglycemia, which occurs due to the inhibition of insulin and glucagon-like peptide 1 (GLP-1) secretion.[6][8] It is critical to monitor blood glucose levels in all in vivo experiments and manage with antidiabetic therapy if necessary.[8]
-
Other Adverse Events: Other potential side effects observed in clinical studies include diarrhea, nausea, and gallstones.[6]
-
Formulation: Pasireotide is available as a short-acting formulation for twice-daily subcutaneous injection and a long-acting release (LAR) formulation for monthly intramuscular injection.[13] The choice of formulation will depend on the experimental design and duration. For long-term studies in animal models, a LAR formulation or continuous infusion is often preferred to maintain steady-state drug levels.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Current role of pasireotide in the treatment of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 7. pasireotide-for-treating-acromegaly - Ask this paper | Bohrium [bohrium.com]
- 8. pasireotide-in-acromegaly-a-review - Ask this paper | Bohrium [bohrium.com]
- 9. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-world evidence of effectiveness and safety of pasireotide in the treatment of acromegaly: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. karger.com [karger.com]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols: Assessing Cell Viability in Response to Pasireotide L-aspartate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide L-aspartate salt is a synthetic somatostatin analog with a broad binding profile, exhibiting high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This characteristic distinguishes it from other somatostatin analogs, such as octreotide, and underlies its potent inhibitory effects on the secretion of various hormones, including adrenocorticotropic hormone (ACTH) and growth hormone (GH).[2][4][5] Beyond its endocrine effects, Pasireotide has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, making the assessment of its impact on cell viability a critical component of preclinical research and drug development.[6][7][8]
These application notes provide a detailed protocol for determining the effects of this compound on cell viability using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9][10]
Mechanism of Action: Pasireotide Signaling
Pasireotide exerts its effects by binding to and activating its target somatostatin receptors. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the observed physiological responses. Upon binding to SSTRs, Pasireotide activates Gi/o proteins, which in turn inhibit adenylyl cyclase activity.[6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The reduction in cAMP signaling can inhibit hormone secretion and modulate cell proliferation.[6] Furthermore, Pasireotide can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial regulators of cell cycle progression and apoptosis.[6] The diagram below illustrates the principal signaling pathway initiated by Pasireotide.
Caption: Pasireotide signaling cascade.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of a chosen cell line.
Materials and Reagents:
-
This compound
-
Cell line expressing SSTRs (e.g., AtT-20 mouse pituitary tumor cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Experimental Workflow:
The following diagram provides a visual overview of the experimental procedure.
Caption: Step-by-step workflow for the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest cultured cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Pasireotide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the Pasireotide stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Pasireotide. Include a vehicle control (medium with the same concentration of solvent used for the Pasireotide stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for easy comparison of the effects of different concentrations of this compound at various time points.
| Treatment Time | Pasireotide Concentration (nM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 24 hours | 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% | |
| 10 | 1.05 ± 0.05 | 84.0% | |
| 100 | 0.88 ± 0.07 | 70.4% | |
| 1000 | 0.63 ± 0.04 | 50.4% | |
| 48 hours | 0 (Vehicle Control) | 1.32 ± 0.09 | 100% |
| 1 | 1.15 ± 0.07 | 87.1% | |
| 10 | 0.92 ± 0.06 | 69.7% | |
| 100 | 0.65 ± 0.05 | 49.2% | |
| 1000 | 0.41 ± 0.03 | 31.1% | |
| 72 hours | 0 (Vehicle Control) | 1.41 ± 0.10 | 100% |
| 1 | 1.10 ± 0.08 | 78.0% | |
| 10 | 0.79 ± 0.06 | 56.0% | |
| 100 | 0.48 ± 0.04 | 34.0% | |
| 1000 | 0.29 ± 0.02 | 20.6% |
Note: The data presented in the table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and other factors.
Conclusion
This document provides a comprehensive protocol for assessing the effects of this compound on cell viability. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the anti-proliferative potential of this compound in various cellular contexts. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual aid to understand the underlying mechanisms and the practical steps involved in the assay.
References
- 1. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pasireotide L-aspartate Salt Formulation for Subcutaneous Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the preparation and subcutaneous (SC) administration of Pasireotide L-aspartate salt in mouse models. Pasireotide is a potent, multi-receptor targeted somatostatin analog used in preclinical research to investigate its effects on various physiological and pathological processes, including neuroendocrine tumors and hormonal disorders.[1][2] These guidelines cover the mechanism of action, formulation, dosing, and specific experimental procedures to ensure accurate and reproducible results.
Mechanism of Action
Pasireotide is a synthetic cyclohexapeptide that mimics the natural hormone somatostatin.[3] It exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs), specifically SSTR1, SSTR2, SSTR3, and SSTR5.[1][4] This broad receptor profile distinguishes it from other somatostatin analogs like octreotide.[1][5] The activation of these G-protein coupled receptors triggers several downstream signaling pathways, leading to the inhibition of hormone secretion (e.g., ACTH, Growth Hormone), and antiproliferative and pro-apoptotic effects in various cell types.[1][2][4]
Formulation and Preparation of Injectable Solution
Pasireotide for subcutaneous injection can be prepared from this compound powder or by using a commercially available sterile solution.[6][7]
Table 1: Materials for Formulation
| Material | Specification | Purpose |
|---|---|---|
| This compound | Research Grade Powder | Active Pharmaceutical Ingredient (API) |
| Sterile 0.9% Saline | USP Grade, for injection | Vehicle/Solvent |
| DMSO (optional) | ACS Grade | Solubilizing agent (if needed)[7] |
| Sterile Syringes | 1 mL Luer-Lok | For reconstitution and injection |
| Sterile Needles | 25G - 27G | For reconstitution and injection[8] |
| Sterile Vials | 2 mL, sealed | For storing stock or working solutions |
| 0.22 µm Syringe Filter | Sterile | For final sterilization of reconstituted solution |
Protocol 1: Reconstitution from Powder
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the desired final concentration and the number of animals to be dosed.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Solubilization:
-
Add the appropriate volume of sterile 0.9% saline to the powder.[9]
-
If solubility is an issue, a small amount of DMSO can be used to initially dissolve the powder, followed by dilution with sterile saline.[7] Note: The final concentration of DMSO should be minimized and tested for tolerability.
-
Vortex gently until the powder is completely dissolved.
-
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the final solution according to manufacturer recommendations, typically at 2-8°C for short-term use.[10] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[11]
Experimental Protocols
The following protocols outline the subcutaneous administration of Pasireotide to mice. All procedures should be performed in accordance with institutional guidelines and an approved animal care protocol.
Protocol 2: Subcutaneous Injection Procedure
-
Animal Preparation:
-
Allow mice to acclimatize to the facility for a minimum of one week before the experiment.
-
Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
-
Dose Calculation:
-
Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)
-
-
Injection Site and Technique:
-
The preferred site for SC injection is the loose skin over the back, between the shoulder blades (scruff) or the flank.[12][13]
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.[13]
-
Create a "tent" with the skin at the injection site.[12]
-
Insert a new, sterile 25-27G needle, bevel up, at the base of the tented skin, parallel to the body.[8]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and reinject at a new site.[14]
-
Inject the calculated volume smoothly. A small bleb or pocket of fluid should be visible under the skin.[14]
-
Withdraw the needle and apply gentle pressure to the site to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Table 2: General Guidelines for Subcutaneous Injections in Mice
| Parameter | Recommendation | Reference(s) |
|---|---|---|
| Needle Gauge | 25 - 27 G | [8] |
| Injection Volume | 5 mL/kg per site (Good Practice) | [12] |
| Max Volume per Site | Up to 20 mL/kg for fluid therapy | [8] |
| Injection Sites | Dorsal (scruff), Flank | [12][13] |
| Syringe/Needle Use | Use a new sterile syringe and needle for each animal. |[8] |
Dosing and Administration Data
Dosage and frequency can vary significantly based on the mouse model and experimental endpoint. The following table summarizes dosing regimens from published studies.
Table 3: Summary of Pasireotide Dosing Regimens in Mice
| Mouse Model | Pasireotide Formulation | Dose | Route | Frequency | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| MEN1 Conditional Knockout | Pasireotide (SOM230) | 160 mg/kg/month | SC | Monthly for 4 months | Decreased serum insulin, reduced tumor size, increased apoptosis. | [2][15] |
| MEN1 (Female) | Pasireotide LAR | 40 mg/kg | IM* | Monthly for 9 months | Reduced pituitary neuroendocrine tumor growth and improved survival. | [9] |
| Immune-mediated Arthritis | This compound | 2 - 50 µg/kg | SC | Twice daily for 42 days | Exerted antinociceptive and anti-inflammatory effects. | [16] |
| General Toxicology | Pasireotide | 0.5, 1.0, 2.5 mg/kg/day | SC | Daily for 26 weeks | No carcinogenic potential identified. |[6][17] |
*Note: While this study used the Intramuscular (IM) route, the formulation and long-acting nature are relevant for preclinical study design.
Important Considerations
-
Hyperglycemia: Pasireotide can cause hyperglycemia by inhibiting insulin secretion.[18][19] Baseline and periodic monitoring of blood glucose levels is highly recommended.
-
Site Rotation: For studies involving repeated injections, rotate the injection site to avoid inflammation or irritation.[17]
-
Vehicle Control: Always include a vehicle-treated control group to ensure that observed effects are due to the drug and not the injection vehicle.
-
Formulation: The use of a long-acting release (LAR) formulation will have significantly different pharmacokinetics compared to a twice-daily subcutaneous injection of a standard solution.[9][20] The choice of formulation should align with the research question.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide (SOM230) is effective for the treatment of pancreatic neuroendocrine tumors (PNETs) in a multiple endocrine neoplasia type 1 (MEN1) conditional knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Pasireotide - Wikipedia [en.wikipedia.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
Pasireotide L-aspartate salt solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pasireotide L-aspartate salt, focusing on solubility issues in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is the active pharmaceutical ingredient in the subcutaneous formulation of Signifor®. It is a synthetic somatostatin analog with a high affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR5. For in vitro and preclinical research, achieving appropriate and stable concentrations in aqueous solutions is critical for obtaining reliable and reproducible experimental results.
Q2: Is this compound soluble in water?
Yes, Pasireotide diaspartate is described as being freely soluble in water.[1][2] However, the term "freely soluble" is qualitative. The pH of the solution significantly impacts its stability and solubility. The commercial formulation for injection has a pH of 4.2.[1]
Q3: What solvents are recommended for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, organic solvents are recommended. This compound is soluble in DMSO and ethanol at concentrations up to approximately 33 mg/mL.[3] For experiments sensitive to organic solvents, sterile water can be used, but achieving high concentrations may be more challenging.
Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
Directly dissolving this compound in neutral pH buffers like PBS (pH 7.2-7.4) or cell culture media can be challenging and may lead to precipitation. This is because the optimal pH for solubility and stability appears to be acidic. It is generally recommended to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into your aqueous experimental buffer.
Q5: Why might this compound precipitate when I dilute my stock solution into cell culture medium?
Precipitation upon dilution into cell culture media can occur for several reasons:
-
pH Shift: If you have a stock solution in an acidic buffer or water and dilute it into a neutral pH cell culture medium, the change in pH can reduce its solubility.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Pasireotide may interact with these components, leading to the formation of insoluble complexes.[4][5][6]
-
Concentration: The final concentration in the medium might still be above its solubility limit at that specific pH and in that complex environment.
Data Presentation: Solubility of Pasireotide Salts
| Salt Form | Solvent | Solubility | Source |
| Pasireotide diaspartate | Water | Freely soluble | [1][2] |
| Pasireotide (aspartate) (trifluoroacetate salt) | Ethanol, DMSO, Dimethyl formamide | ~33 mg/mL | [3] |
| Pasireotide (aspartate) (trifluoroacetate salt) | 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| Pasireotide pamoate | Water | Practically insoluble | [7] |
| This compound | DMSO | 1 mg/mL (sonication recommended) | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to mix. If the powder does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your pre-warmed cell culture medium to achieve the final desired concentration.
-
When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or swirling to ensure rapid and uniform dispersion. This minimizes the risk of localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution for your experiments immediately. It is not recommended to store aqueous working solutions for extended periods.[3]
-
Troubleshooting Guide
Issue: Precipitate forms upon dilution of the stock solution into aqueous buffer or cell culture medium.
This is a common issue when working with peptides. The following workflow can help you troubleshoot this problem.
Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Buy Pasireotide diaspartate | 820232-50-6 | >98% [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | TargetMol [targetmol.com]
Technical Support Center: Pasireotide L-aspartate Salt Degradation and Stability Testing
Welcome to the Technical Support Center for Pasireotide L-aspartate salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability testing of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common formulations?
Pasireotide is a synthetic cyclohexapeptide and a somatostatin analog.[1] It is commercially available as a diaspartate salt for subcutaneous injection and as a pamoate salt in a long-acting release (LAR) formulation for intramuscular injection.[2]
Q2: What is the mechanism of action of Pasireotide?
Pasireotide exerts its pharmacological effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1][3] Its high affinity for SSTR5 is a distinguishing feature compared to other somatostatin analogs like octreotide.[4] Binding to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream pathways, including the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, to inhibit the secretion of various hormones, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH).[2][3]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Testing
Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. What could be the cause?
A: Unexpected peaks in your chromatogram are likely due to the degradation of this compound. Peptides, in general, are susceptible to degradation under various stress conditions. The L-aspartate salt form itself may also undergo specific degradation pathways. Common degradation pathways for peptides containing aspartic acid residues include:
-
Isomerization: The aspartyl residue can isomerize to form isoaspartate (isoAsp), which involves the formation of a cyclic succinimide intermediate.[5][6]
-
Peptide Bond Cleavage: Hydrolysis of the peptide bonds, especially at aspartic acid residues, can occur under acidic or basic conditions, leading to smaller peptide fragments.[7]
-
Oxidation: Certain amino acid residues within the Pasireotide molecule may be susceptible to oxidation, particularly if exposed to oxidative conditions.
To identify the nature of these unexpected peaks, it is recommended to perform forced degradation studies and characterize the resulting degradants using techniques like mass spectrometry (LC-MS).
Issue 2: Loss of Potency of this compound in Solution
Q: My this compound solution appears to be losing potency over time, even when stored at recommended temperatures. What could be the reason?
A: Loss of potency can be attributed to chemical degradation. Even at recommended storage temperatures, slow degradation can occur over extended periods. Several factors could contribute to this:
-
pH of the Solution: The stability of peptides is often pH-dependent. The optimal pH for this compound stability in solution should be determined. Deviations from this optimal pH can accelerate degradation.
-
Exposure to Light: Photodegradation can occur if the solution is not adequately protected from light. It is crucial to store solutions in light-resistant containers.
-
Presence of Excipients: If the solution is part of a formulation, interactions between Pasireotide and the excipients could potentially lead to degradation. Compatibility studies are essential during formulation development.
-
Dissolved Oxygen: The presence of dissolved oxygen in the solution can promote oxidative degradation. Using degassed solvents for solution preparation can help mitigate this.
Quantitative Data from Stability Studies
Forced degradation studies are essential to understand the stability profile of a drug substance. The following table summarizes the typical stress conditions applied in such studies. While specific quantitative data for Pasireotide L-aspartate degradation is not publicly available in the provided search results, the table outlines the conditions under which degradation is expected to occur.
| Stress Condition | Typical Parameters | Potential Degradation Pathways for Peptides |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Peptide bond cleavage, deamidation |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Isomerization (Asp to isoAsp), racemization, peptide bond cleavage |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of susceptible amino acid residues |
| Thermal Degradation | 80°C, 48 hours | Aggregation, denaturation, various chemical degradation pathways |
| Photostability | ICH Q1B conditions (UV and visible light) | Photodegradation of light-sensitive residues |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Appropriate buffers
Procedure:
-
Acid Degradation: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Degradation: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 80°C) for a specified period. Also, subject a solution of the drug to thermal stress.
-
Photodegradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.[9] While a specific validated method for Pasireotide L-aspartate was not found in the provided search results, a general approach for method development is outlined below.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for peptide analysis.
-
Mobile Phase: A gradient elution is typically required for separating a peptide from its degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Pasireotide shows maximum absorbance (e.g., 210-220 nm for peptide bonds or a higher wavelength if the molecule has a specific chromophore).
-
Column Temperature: 30°C.
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Visualizations
Caption: Pasireotide signaling pathway.
Caption: Forced degradation experimental workflow.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
Troubleshooting inconsistent results in Pasireotide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during in vitro and in vivo experiments with Pasireotide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in the anti-secretory effects of Pasireotide in my pituitary adenoma primary cell cultures?
A1: Inconsistent inhibition of hormone secretion (e.g., GH, ACTH) is a common challenge and can be attributed to several factors:
-
Heterogeneity of Somatostatin Receptor (SSTR) Expression: Pasireotide has a high affinity for multiple SSTR subtypes (SSTR1, 2, 3, and 5).[1] The relative expression of these receptors can vary significantly between individual patient tumor samples, leading to different responses.[1][2] Some studies show a correlation between SSTR2 expression and GH reduction, suggesting it plays a predominant role in somatotropinomas, while SSTR5 appears to be the main mediator of ACTH inhibition in corticotropinomas.[1]
-
Cell Culture Conditions: Primary cells are sensitive to their environment. Variations in cell density, passage number, and media composition can alter SSTR expression and signaling, leading to inconsistent results.
-
Inter-individual Patient Variability: Genetic and epigenetic differences among patients from whom the primary cells are derived can contribute to variable drug responses.[3]
Troubleshooting Steps:
-
Characterize SSTR Expression: Whenever possible, quantify the mRNA or protein levels of all relevant SSTR subtypes in your primary cultures to correlate receptor expression with Pasireotide efficacy.
-
Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, passage numbers (for cell lines), and media formulations across all experiments.[2]
Q2: My in vitro cell viability/proliferation assays (e.g., MTT, ATPlite) show inconsistent results with Pasireotide treatment. What are the potential causes?
A2: Variability in cell viability assays can stem from both biological and technical factors:
-
Cell Line Specific Effects: The anti-proliferative effect of Pasireotide is cell-type dependent. For example, Pasireotide has been shown to be a more potent inhibitor of cell viability in some meningioma cultures compared to octreotide.[4] The AtT-20 cell line, a model for Cushing's disease, shows a significant reduction in viability with Pasireotide treatment.[5]
-
Assay-Specific Artifacts:
-
MTT Assay: The reduction of MTT to formazan is dependent on cellular metabolic activity. Factors other than cell number, such as changes in cellular redox state, can influence the results.[6]
-
ATPlite Assay: This assay measures ATP levels, which can be affected by factors other than cell viability, such as cellular stress or changes in metabolism.
-
-
Solvent Effects: If using a solvent like DMSO to dissolve Pasireotide, ensure the final concentration in your culture media is low and consistent across all wells, as high concentrations can be toxic to cells.[7]
-
Pasireotide Stability: Ensure that your stock solutions of Pasireotide are prepared and stored correctly to prevent degradation. It is recommended to aliquot and store solutions at -80°C for long-term storage (up to 6 months) and -20°C for shorter-term storage (up to 1 month).[8]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration to ensure cells are in the exponential growth phase.[9]
-
Include Proper Controls: Always include untreated and solvent-only controls in your experiments.
-
Validate with an Orthogonal Method: Confirm your cell viability results using a different method, such as a trypan blue exclusion assay or a real-time cell analysis system.
-
Check Pasireotide Aliquots: If you suspect degradation, use a fresh aliquot of Pasireotide for your experiments.
Q3: I am not observing the expected tumor growth inhibition in my animal model treated with Pasireotide. What should I consider?
A3: Lack of efficacy in animal models can be due to a variety of factors:
-
Model Selection: The choice of animal model is critical. For example, canine models of Cushing's disease have shown a good response to Pasireotide, with significant decreases in ACTH and tumor size.[10] In a mouse model of multiple endocrine neoplasia type 1 (MEN1), Pasireotide treatment improved survival and reduced tumor progression.[11]
-
Drug Formulation and Administration: Ensure the correct formulation (e.g., Pasireotide LAR for long-acting release) and route of administration (e.g., subcutaneous, intramuscular) are being used for your specific experimental design.[3][12]
-
Dosage and Treatment Schedule: The dose and frequency of administration may need to be optimized for your specific animal model and tumor type.
-
Inter-animal Variability: Similar to human studies, there can be significant inter-animal variation in response to treatment.[3]
-
Gender-Specific Effects: Some studies have reported gender-specific differences in the efficacy of Pasireotide. For instance, one study in a rat model of nonfunctioning pituitary tumors found Pasireotide to be more effective in females.[13]
Troubleshooting Steps:
-
Review the Literature: Carefully review published studies using Pasireotide in similar animal models to ensure your experimental design is appropriate.
-
Confirm Tumor Engraftment and Growth: Ensure that tumors are properly established and growing before initiating treatment.
-
Optimize Dosing Regimen: If you are not seeing an effect, consider performing a dose-response study to determine the optimal dose for your model.
-
Increase Group Sizes: Use a sufficient number of animals per group to account for inter-animal variability.
-
Consider Gender: If applicable to your research question, consider including both male and female animals in your study and analyze the data separately.
Data Summary Tables
Table 1: In Vitro Efficacy of Pasireotide on Hormone Secretion
| Cell Type | Hormone Measured | Pasireotide Concentration | % Inhibition (Mean ± SD) | Reference |
| Human GH-secreting pituitary adenoma primary cultures | Growth Hormone (GH) | 10 nM | 37.1 ± 15.7 | [2] |
| Human GH & PRL co-secreting adenoma primary cultures | Prolactin (PRL) | 10 nM | 52.4 ± 16.1 | [2] |
| AtT-20/D16v-F2 cells | ACTH | 10 nM | 16 | [5] |
Table 2: In Vitro Efficacy of Pasireotide on Cell Viability
| Cell Line | Assay | Pasireotide Concentration | % Reduction in Viability (Mean) | Reference |
| AtT-20/D16v-F2 cells | ATPlite | 10 nM | ~20 | [5] |
| Meningioma primary cultures | Cell Titer Glo | 10 nM | Significantly higher than octreotide | [4] |
Table 3: In Vivo Efficacy of Pasireotide on Tumor Growth
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Female Men1+/- mice | Pituitary & Pancreatic NETs | Pasireotide | Reduced tumor progression and increased survival | [11] |
| Dogs with Cushing's Disease | Pituitary Adenoma | Pasireotide | Significant decrease in adenoma size | [10] |
| Rats with Nonfunctioning Pituitary Tumors | Pituitary Tumor | Pasireotide | Stronger growth inhibition compared to octreotide, especially in females | [13] |
Experimental Protocols
1. Protocol: In Vitro Hormone Secretion Assay
This protocol is a general guideline for assessing the effect of Pasireotide on hormone secretion from primary pituitary adenoma cells.
-
Cell Culture:
-
Pasireotide Treatment:
-
Hormone Measurement:
-
Collect the culture supernatant.
-
Measure the concentration of the hormone of interest (e.g., GH, ACTH, PRL) using a validated ELISA or RIA kit according to the manufacturer's instructions.
-
Normalize hormone levels to the total protein content or cell number in each well.
-
2. Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of Pasireotide on cell viability using the MTT assay.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with various concentrations of Pasireotide or vehicle control.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[15]
-
Incubate for at least 2 hours at room temperature in the dark, with shaking, to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
3. Protocol: Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing the effect of Pasireotide on downstream signaling pathways.
-
Cell Lysis:
-
Plate and treat cells with Pasireotide as described in the previous protocols.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated ERK, AKT) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Visualizations
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Real-World Experience with Pasireotide-LAR in Cushing’s Disease: Single-Center 12-Month Observational Study [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Pasireotide-Induced Hyperglycemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect in animal studies of Pasireotide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Pasireotide-induced hyperglycemia in animal models?
A1: Pasireotide-induced hyperglycemia is primarily caused by a dual effect on pancreatic islet cells. Pasireotide has a high binding affinity for somatostatin receptor subtype 5 (SSTR5), which is predominantly expressed on insulin-secreting beta cells in rodents, leading to a significant reduction in insulin secretion.[1][2] It also binds to SSTR2, which is found on glucagon-secreting alpha cells, but its inhibitory effect on glucagon secretion is weaker compared to its effect on insulin.[1][3] This imbalance, characterized by markedly suppressed insulin and only mildly suppressed glucagon, results in elevated blood glucose levels.[2][4] Additionally, Pasireotide has been shown to decrease the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further contributes to impaired glucose tolerance.[2][3]
Q2: How soon after Pasireotide administration can I expect to see changes in blood glucose levels in my animal models?
A2: Hyperglycemia can be observed acutely after a single subcutaneous injection of Pasireotide in rats.[1] In clinical studies with human volunteers, elevations in blood glucose were seen within the first few hours of administration.[5] However, with repeated or continuous administration, a phenomenon of tachyphylaxis (reduced effect) has been observed, with glucose levels sometimes returning to near baseline after an initial spike.[1] It is recommended to initiate blood glucose monitoring shortly after the first dose and continue for the first few weeks of the study to establish the glucose response profile in your specific animal model and dosing regimen.[6][7]
Q3: What are the typical dosages of Pasireotide used in animal studies that have been reported to cause hyperglycemia?
A3: The dosage of Pasireotide that can induce hyperglycemia varies depending on the animal model and the formulation used (short-acting vs. long-acting release). In rats, a single subcutaneous dose can acutely elevate plasma glucose.[1] Studies in cats with hypersomatotropism have used doses of 0.03 mg/kg of short-acting Pasireotide twice daily or 6-8 mg/kg of the long-acting release (LAR) formulation once monthly.[8] In a study with a diabetic dog, 0.03 mg/kg of short-acting pasireotide was administered twice daily.[9] It is crucial to perform dose-finding studies in your specific model to determine the optimal dose for your research question while managing potential hyperglycemia.
Q4: Is Pasireotide-induced hyperglycemia reversible upon discontinuation of the drug in animal models?
A4: Yes, the hyperglycemic effects of Pasireotide are generally considered reversible upon discontinuation of the treatment.[10] In a pharmacokinetic analysis of a single-dose administration, mean glucose levels returned to normal within 23 hours.[3]
Q5: What are the recommended methods for monitoring blood glucose in rodents during a Pasireotide study?
A5: Regular blood glucose monitoring is essential. This can be performed using a validated glucometer with blood samples obtained from the tail vein. For more detailed assessments of glucose metabolism, it is highly recommended to perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT). An OGTT will assess the animal's ability to clear a glucose load, which is directly impacted by Pasireotide's mechanism of action. An ITT will evaluate insulin sensitivity, which is generally not directly affected by Pasireotide.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High or Variable Blood Glucose Readings
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Hyperglycemia | Rodent handling, restraint, and blood sampling can cause acute stress, leading to a transient increase in blood glucose mediated by catecholamines and corticosterone.[5][11][12] To minimize this, acclimate animals to handling and procedures for several days before the experiment. Perform procedures in a quiet environment and at a consistent time of day. For blood sampling, use a minimally invasive technique and ensure personnel are proficient. |
| Inconsistent Fasting | The duration of fasting prior to blood glucose measurement or a glucose/insulin tolerance test is critical. Ensure a standardized fasting period (typically 4-6 hours for mice) with free access to water.[13] Overnight fasting (16-18 hours) can induce a state of stress and may not be suitable for all studies.[14] |
| Improper Drug Administration | Ensure accurate and consistent dosing of Pasireotide. For subcutaneous injections, vary the injection site to avoid local irritation. For oral gavage, ensure proper technique to avoid aspiration or esophageal irritation, which can cause stress. |
| Glucometer Inaccuracy | Regularly calibrate your glucometer according to the manufacturer's instructions. Ensure test strips are stored correctly and are not expired. |
Issue 2: Difficulty Differentiating Pasireotide-Induced Hyperglycemia from Pre-existing Glucose Intolerance
| Potential Cause | Troubleshooting Steps |
| Baseline Glucose Status | Always establish baseline glucose and insulin levels before initiating Pasireotide treatment. Perform a baseline OGTT to assess the animals' initial glucose tolerance. This will allow you to quantify the change in glycemic control induced by the drug.[6] |
| Animal Model Selection | Be aware of the inherent metabolic characteristics of the rodent strain you are using. Some strains are more prone to developing glucose intolerance or diabetes. Select a strain that is appropriate for your research question. |
Issue 3: No Observed Hyperglycemia at Expected Doses
| Potential Cause | Troubleshooting Steps |
| Tachyphylaxis | As mentioned, repeated administration of Pasireotide can lead to a diminished hyperglycemic effect.[1] If you are conducting a long-term study, consider this possibility and analyze your data accordingly. |
| Drug Formulation and Administration Route | The pharmacokinetic profile of Pasireotide can vary significantly between the short-acting and long-acting release (LAR) formulations. The route of administration (e.g., subcutaneous vs. intraperitoneal) can also affect drug absorption and subsequent effects. Ensure you are using the appropriate formulation and route for your experimental design. |
| Timing of Blood Sampling | The peak hyperglycemic effect may occur at a specific time point after administration. Conduct a time-course experiment to determine the optimal window for observing the maximum effect of Pasireotide on blood glucose in your model. |
Quantitative Data Summary
Table 1: Effect of Pasireotide on Glucose, Insulin, and Glucagon in Healthy Human Volunteers (8-day treatment)
| Pasireotide Dose (subcutaneous) | Change in Fasting Plasma Glucose | Change in Postprandial Plasma Glucose | Change in Insulin Secretion | Change in Glucagon Secretion |
| 150 - 1500 µg once daily | Dose-dependent increase | Dose-dependent increase | Marked suppression | Mild inhibition |
| 150 - 750 µg twice daily | Dose-dependent increase | Dose-dependent increase | Marked suppression | Mild inhibition |
| Data summarized from a study in healthy volunteers, which provides insights into the dose-dependent effects of Pasireotide.[4] |
Table 2: Effects of Pasireotide LAR in Patients with Acromegaly (24-week study)
| Parameter | Pasireotide LAR 40 mg | Pasireotide LAR 60 mg |
| Mean Baseline FPG (mg/dL) | ~104 | ~101-106 |
| Mean FPG at 24 weeks (mg/dL) | ~124 | ~121-141 |
| Median % Change from Baseline FPG | +19.4% | +19.4% to +24.5% |
| FPG: Fasting Plasma Glucose. Data provides an indication of the magnitude of glycemic changes observed in a clinical setting.[3][15] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the ability of an animal to clear an oral glucose load, providing insights into insulin secretion and glucose uptake.
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles (size appropriate for the animal)
-
Animal scale
-
Restraining device (optional)
Procedure:
-
Fast animals for 4-6 hours with free access to water.[13]
-
Record the body weight of each animal.
-
Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[16]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]
-
Return animals to their home cage with free access to food and water after the final blood draw.
Insulin Tolerance Test (ITT) in Rodents
Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Materials:
-
Humulin R or Novolin R (short-acting insulin)
-
Sterile saline
-
Glucometer and test strips
-
Animal scale
-
Syringes for intraperitoneal (IP) injection
Procedure:
-
Fast animals for 4-6 hours with free access to water.[13]
-
Record the body weight of each animal.
-
Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Administer insulin via intraperitoneal (IP) injection. The typical dose ranges from 0.5 to 1.0 U/kg body weight, but may need to be optimized for your specific model and its level of insulin resistance.[13]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-insulin injection.
-
Closely monitor animals for signs of hypoglycemia (lethargy, seizures). Have a glucose source (e.g., 20% dextrose solution) readily available for administration if severe hypoglycemia occurs.
-
Return animals to their home cage with free access to food and water after the final blood draw.
Visualizations
Caption: Pasireotide's signaling pathway in pancreatic islet cells.
Caption: Recommended experimental workflow for a Pasireotide study.
Caption: Troubleshooting logic for unexpected hyperglycemia.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label dose-escalation study of once-daily and twice-daily pasireotide in healthy volunteers: safety, tolerability, and effects on glucose, insulin, and glucagon levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 8. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. GLP-1 receptor agonists prevent the apoptosis and dysfunction induced by pasireotide in β-cells – Il Diabete Online [ildiabeteonline.it]
- 13. N-glycosylation of somatostatin receptor type 2 protects rats from acute pancreatitis - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 14. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
Pasireotide L-aspartate salt lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pasireotide L-aspartate salt. The information provided addresses potential issues related to lot-to-lot variability that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pasireotide and how does it work?
Pasireotide is a synthetic cyclohexapeptide somatostatin analog.[1] It functions as a somatostatin receptor agonist with a broad binding profile, showing high affinity for four of the five somatostatin receptor subtypes (SSTRs), with the highest affinity for SSTR5.[2][3] Its mechanism of action involves binding to these receptors, which are expressed in various tissues, including neuroendocrine tumors like pituitary adenomas.[4] This binding inhibits the secretion of several hormones, most notably Adrenocorticotropic Hormone (ACTH) from corticotroph tumors in Cushing's disease, and Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1) in acromegaly.[1][3]
Q2: Are there documented widespread issues of lot-to-lot variability with this compound?
While there are no widespread, officially documented issues of lot-to-lot variability specific to commercially available this compound, it is a synthetic peptide. As with any synthetic peptide, there is a potential for variability between different manufacturing batches. This can arise from minor differences in purity, the presence of impurities, or variations in the counter-ion content. These subtle differences could potentially impact experimental outcomes.
Q3: What are the potential sources of lot-to-lot variability in synthetic peptides like Pasireotide?
Potential sources of variability in synthetic peptides include:
-
Impurities: These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with protecting groups that were not removed during synthesis. Even small amounts of these impurities can sometimes have biological activity or interfere with the activity of the main peptide.
-
Oxidation: Peptides containing certain amino acids like methionine or tryptophan can be prone to oxidation, which can alter their structure and activity.
-
Aggregation: Peptides can sometimes aggregate, forming dimers or larger oligomers. This can affect their solubility and biological activity.
-
Counter-ion Content: Peptides are often supplied as salts (e.g., L-aspartate or trifluoroacetate). The ratio of peptide to counter-ion can vary slightly between lots, affecting the net peptide content.
-
Water Content: Lyophilized peptides can have varying amounts of residual water, which also affects the net peptide content.
Q4: How should I prepare and store this compound solutions to minimize variability?
To ensure consistency, it is recommended to:
-
Solubilization: this compound is generally soluble in water.[5] For cell culture experiments, dissolve the peptide in sterile, nuclease-free water or a buffer such as PBS to create a concentrated stock solution. Gentle warming and sonication can aid dissolution if needed.[5]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the impact of weighing errors and to have a consistent source for multiple experiments.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Store stock solutions at -80°C for long-term use.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based functional assays (e.g., hormone secretion, cell viability).
| Potential Cause | Recommended Action |
| Lot-to-lot variability in peptide potency | Validate each new lot: Perform a dose-response curve with each new lot of Pasireotide to determine the EC50 or IC50. Compare this to the value obtained with previous lots. A significant shift may indicate a difference in potency. |
| Normalize to a reference lot: If possible, maintain a small amount of a previously validated "gold standard" lot to run in parallel with new lots as a positive control. | |
| Incorrect peptide concentration | Accurate quantification: Do not rely solely on the weight of the lyophilized powder. Consider having the peptide concentration of your stock solution accurately determined by amino acid analysis or a quantitative peptide assay. |
| Check the Certificate of Analysis (CoA): The CoA for each lot should provide information on peptide purity and content. Use this information to calculate the concentration of the active peptide. | |
| Peptide degradation | Proper storage: Ensure the peptide is stored correctly (lyophilized at -20°C/-80°C, stock solutions at -80°C in single-use aliquots). |
| Freshly prepared solutions: For sensitive assays, consider preparing fresh dilutions from a frozen stock aliquot for each experiment. | |
| Cell culture variability | Consistent cell passage number: Use cells within a consistent and low passage number range for all experiments. |
| Cell health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: Poor solubility or precipitation of the peptide.
| Potential Cause | Recommended Action |
| Incorrect solvent | Although Pasireotide L-aspartate is water-soluble, high concentrations may be challenging to dissolve. For in vitro studies, DMSO is also a common solvent for pasireotide.[5] |
| Aggregation | Gentle dissolution: Avoid vigorous vortexing which can sometimes promote aggregation. Gentle swirling, pipetting, or brief sonication are preferred. |
| Use of pre-warmed solvent: Warming the solvent (e.g., to 37°C) may aid in the dissolution of the peptide. | |
| pH of the solution | The pH of the final solution can affect peptide solubility. Ensure the pH of your buffer is compatible with the peptide. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki in nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes.
| Receptor Subtype | Pasireotide (Ki, nM) | Octreotide (Ki, nM) |
| SSTR1 | 9.3 | 280 |
| SSTR2 | 1.0 | 0.38 |
| SSTR3 | 1.5 | 7.1 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from publicly available pharmacological data.
Table 2: In Vitro Efficacy of Pasireotide in Pituitary Adenoma Primary Cultures.
| Cell Type | Hormone Measured | Pasireotide Concentration | Mean Inhibition |
| GH-secreting adenoma | Growth Hormone (GH) | 10 nM | -37.1% ± 15.7% |
| GH & PRL co-secreting adenoma | Prolactin (PRL) | 10 nM | -52.4% ± 16.1% |
Data from a study on 33 GH-secreting adenoma primary cultures.[1]
Experimental Protocols
Protocol 1: In Vitro Growth Hormone (GH) Secretion Assay
Objective: To determine the effect of Pasireotide on GH secretion from primary cultures of GH-secreting pituitary adenomas.
Methodology:
-
Cell Culture: Primary cultures of human GH-secreting pituitary adenomas are established from fresh tumor fragments obtained during surgery. Cells are dissociated and cultured in DMEM.[6]
-
Treatment: After allowing the cells to adhere and stabilize, the culture medium is replaced with fresh medium containing various concentrations of Pasireotide (e.g., 0.1 nM to 100 nM) or a vehicle control. A 72-hour incubation period is common.[7]
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
GH Measurement: The concentration of GH in the supernatant is measured using a specific and sensitive immunoassay (e.g., ELISA).
-
Data Analysis: The amount of GH secreted in the presence of Pasireotide is compared to the vehicle control to determine the percentage of inhibition. An IC50 value can be calculated from the dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Pasireotide on the viability of pituitary tumor cells.
Methodology:
-
Cell Seeding: Pituitary tumor cells (e.g., AtT20, a mouse corticotroph tumor cell line) are seeded in a 96-well plate and allowed to attach overnight.[8]
-
Treatment: The cells are then treated with various concentrations of Pasireotide or a vehicle control for a specified period (e.g., 48 hours).[8]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control.
Visualizations
Caption: Pasireotide Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. signiforlar.com [signiforlar.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the In Vivo Efficacy of Pasireotide L-aspartate Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pasireotide L-aspartate salt in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Bioavailability or Suboptimal Efficacy | Inadequate Formulation: this compound has specific solubility characteristics. Improper vehicle selection can lead to poor absorption. | 1. Vehicle Optimization: For subcutaneous injections in rodent models, consider using sterile saline (0.9% sodium chloride) as the vehicle. Pasireotide (SOM230LAR) has been dissolved in 0.9% sterile saline for intramuscular administration in mice at a concentration of 20 mg/mL.[1] 2. Formulation Strategy: For immediate-release studies, ensure the salt is fully dissolved. For long-acting release (LAR) formulations, ensure proper reconstitution as per manufacturer guidelines if using a commercial product. The LAR formulation utilizes biodegradable polymers for sustained release.[2] 3. Administration Route: Subcutaneous (s.c.) and intramuscular (i.m.) are the common routes. Ensure proper injection technique to minimize leakage and ensure delivery to the intended tissue compartment. For s.c. injections, the top of the thigh or the abdomen are preferred sites; avoid inflamed or irritated areas.[3] |
| Rapid Clearance: The immediate-release formulation of pasireotide has a half-life of approximately 12 hours.[4] | 1. Dosing Frequency: For the immediate-release formulation, twice-daily administration is typically required to maintain therapeutic levels.[3] 2. Consider LAR Formulation: For long-term studies, the long-acting release (LAR) formulation, administered once every 4 weeks, provides sustained pasireotide levels.[2] | |
| Incorrect Dosing: The effective dose can vary depending on the animal model and the desired therapeutic effect. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific model and endpoint. In rats, daily subcutaneous doses have ranged from 0.01 to 0.3 mg/kg/day.[5] 2. Allometric Scaling: Use allometric scaling as a starting point to estimate an appropriate dose from human data, but empirical determination is crucial. | |
| Hyperglycemia in Animal Models | Mechanism of Action: Pasireotide has a high affinity for somatostatin receptor 5 (SSTR5), which is involved in regulating insulin and incretin secretion. Inhibition of these pathways leads to elevated blood glucose.[6] | 1. Blood Glucose Monitoring: Regularly monitor blood glucose levels in treated animals. 2. Mitigating Strategies: In clinical settings, hyperglycemia is managed with antidiabetic medications like metformin or incretin-based therapies.[6][7] For research purposes, if hyperglycemia confounds the experimental results, consider co-administration with a GLP-1 receptor agonist, which has been shown to be effective in managing pasireotide-induced hyperglycemia.[6] 3. Study Design: Include a control group treated with a vehicle to differentiate between treatment- and disease-related metabolic changes. |
| Variability in Efficacy | Animal Model Differences: The expression of somatostatin receptor subtypes can vary between different animal models and even between individuals of the same species. Pasireotide's efficacy is dependent on the expression of its target receptors, particularly SSTR5.[8] | 1. Receptor Expression Analysis: If possible, characterize the somatostatin receptor expression profile in your animal model's target tissue. 2. Model Selection: Choose an animal model that is well-characterized for the disease under investigation and, if known, expresses the relevant somatostatin receptors. |
| Drug Stability: Improper storage or handling of the this compound or its formulated solution can lead to degradation and loss of activity. | 1. Proper Storage: Store the lyophilized powder and reconstituted solutions according to the manufacturer's instructions, typically at refrigerated temperatures and protected from light. 2. Fresh Preparation: Prepare solutions fresh before each use whenever possible. If storing a stock solution, conduct stability tests to determine the appropriate storage duration and conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pasireotide?
A1: Pasireotide is a somatostatin analog that binds with high affinity to four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[4] Its therapeutic effects are primarily mediated through the activation of these receptors, which leads to the inhibition of hormone secretion. For example, in Cushing's disease, it inhibits the secretion of Adrenocorticotropic Hormone (ACTH) from pituitary tumors, leading to reduced cortisol production.[4] In acromegaly, it inhibits the secretion of Growth Hormone (GH).[2]
Q2: What are the main differences between the immediate-release and long-acting release (LAR) formulations of Pasireotide?
A2: The immediate-release (diaspartate salt) formulation is administered subcutaneously twice daily and has a rapid onset of action with a peak plasma concentration occurring within 0.25-0.5 hours.[4] The LAR formulation (pamoate salt) is administered intramuscularly once every four weeks and provides a sustained release of pasireotide over a longer period.[2][9] The choice between the two depends on the experimental design and the required duration of drug exposure.
Q3: Why does Pasireotide cause hyperglycemia, and how can it be managed in a research setting?
A3: Pasireotide-induced hyperglycemia is a common side effect due to its high binding affinity for SSTR5, which plays a role in glucose homeostasis. Activation of SSTR5 inhibits the secretion of insulin and incretin hormones like GLP-1 and GIP.[6] In a research setting, this can be managed by:
-
Regular blood glucose monitoring.
-
If necessary for the study's integrity, co-administration with a GLP-1 receptor agonist can help mitigate the hyperglycemic effects.[6]
-
Including appropriate control groups to account for metabolic changes.
Q4: Are there any known drug interactions with Pasireotide that I should be aware of in my in vivo studies?
A4: Yes, Pasireotide can interact with other drugs. For example, it can increase the risk of bradycardia when co-administered with beta-blockers or calcium channel blockers.[10] It may also affect the metabolism of other drugs. While comprehensive preclinical drug-drug interaction studies are not always publicly available, it is crucial to review the known clinical interactions and consider their potential impact on your experimental design, especially if co-administering other compounds.[4][11]
Q5: What is a suitable vehicle for administering this compound to rodents?
A5: For subcutaneous or intramuscular administration in rodents, a common and appropriate vehicle is sterile 0.9% sodium chloride (saline). Pasireotide LAR has been successfully dissolved in 0.9% sterile saline for administration in mice.[1] It is always recommended to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study.
Data Presentation
Table 1: Comparison of Pasireotide Formulations in In Vivo Studies
| Formulation | Animal Model | Dose | Route | Key Efficacy Readout | Result | Reference |
| Pasireotide LAR | Rats | 4, 8, and 80 mg/kg | s.c. (single injection) | IGF-1 Inhibition | Peak inhibition of IGF-1 to 44%, 22%, and 18% of control, respectively, on Days 3-4. | [12] |
| Pasireotide LAR | Rats | 8 mg/kg | s.c. (single injection) | Plasma Concentration | Peak plasma concentration of 93 ng/mL on Day 21. | [12] |
| Pasireotide LAR | MENX Rats (model of nonfunctioning pituitary tumors) | Not specified | i.m. | Tumor Growth Suppression | Pasireotide elicited stronger tumor growth inhibition compared to octreotide LAR. | [13] |
| Pasireotide LAR | TPC-1 Xenograft Mice (thyroid cancer) | 20 mg/kg | s.c. (single injection) | Tumor Growth Inhibition | Modest in vivo efficacy as a single agent. | [14][15] |
Table 2: Dose-Dependent Efficacy of Pasireotide in Clinical and Preclinical Models
| Study Type | Model/Patient Population | Formulation | Doses | Key Efficacy Readout | Results | Reference |
| Preclinical | Rats | Pasireotide LAR | 4, 8, 80 mg/kg | Plasma Pasireotide Levels (24h post-injection) | 17, 49, and 132 ng/mL, respectively. | [12] |
| Clinical | Acromegaly Patients | Pasireotide LAR | 40 mg vs. 60 mg | Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 15% vs. 20% of patients achieved control at 6 months, respectively. | [4] |
| Clinical | Acromegaly Patients | Pasireotide LAR vs. Octreotide LAR | 40 mg vs. 20 mg | Full Disease Control | 31.3% vs. 19.2% of patients achieved control, respectively. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: In Vivo Efficacy Assessment of Pasireotide L-aspartate in a Rodent Tumor Xenograft Model
-
Animal Model: Utilize an appropriate immunodeficient mouse or rat strain (e.g., nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant cultured tumor cells known to express somatostatin receptors (e.g., human pituitary adenoma cells, neuroendocrine tumor cells) into the flank of the animals.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Formulation Preparation (Immediate Release):
-
Aseptically dissolve this compound in sterile 0.9% sodium chloride (saline) to the desired concentration.
-
Prepare the solution fresh on each day of administration.
-
-
Administration:
-
Administer the pasireotide solution or vehicle control subcutaneously twice daily.
-
Dose levels should be determined based on previous studies or a pilot dose-finding experiment.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood samples for pharmacokinetic analysis or measurement of relevant hormones (e.g., ACTH, GH).
-
-
Data Analysis: Compare tumor growth inhibition, final tumor weights, and hormone levels between the treatment and control groups.
Protocol 2: Monitoring and Management of Hyperglycemia in Rodents Treated with Pasireotide
-
Baseline Measurement: Before initiating pasireotide treatment, measure baseline blood glucose levels from the tail vein of all animals after a brief fasting period.
-
Regular Monitoring: During the treatment period, monitor blood glucose levels at regular intervals (e.g., once or twice weekly).
-
Glucose Tolerance Test (Optional): To further assess the impact on glucose metabolism, a glucose tolerance test can be performed. After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) intraperitoneally and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-injection.
-
Mitigation Strategy (if required):
-
If hyperglycemia is a significant confounding factor, consider co-administration of a GLP-1 receptor agonist.
-
The dose and administration schedule of the co-administered drug should be based on literature or a pilot study.
-
-
Data Interpretation: Analyze the changes in blood glucose levels and glucose tolerance in the pasireotide-treated group compared to the vehicle control group.
Visualizations
References
- 1. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Managing hyperglycemia in patients with Cushing's disease treated with pasireotide: medical expert recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 8. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novartis pasireotide drug found superior to standard therapy - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Pasireotide Administration in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pasireotide in rodent models. The information aims to help minimize adverse effects while maintaining experimental integrity.
Troubleshooting Guide
Issue: Significant hyperglycemia observed after initial pasireotide doses.
Question: We've just started a study using pasireotide in rats and are observing a sharp increase in blood glucose levels. How can we manage this?
Answer:
Acute hyperglycemia is a known and expected adverse effect of pasireotide, particularly after single or initial doses.[1][2] This effect is generally transient, with glucose levels often returning to near baseline within 8 hours and tachyphylaxis developing with repeated administration.[1][3]
Recommended Actions:
-
Continue Monitoring: Do not immediately terminate the experiment. Continue to monitor blood glucose levels at regular intervals to observe the expected transient nature of the hyperglycemia.
-
Consider Co-administration: Co-administration of pasireotide with a somatostatin receptor subtype 2 (SSTR2)-preferential agonist like octreotide has been shown to counteract the hyperglycemic effect in rats.[2][4] This is because octreotide more strongly inhibits glucagon secretion, which is a key driver of pasireotide-induced hyperglycemia.[2][4]
-
Dose Adjustment: If severe hyperglycemia persists and is compromising animal welfare, consider a dose reduction for subsequent administrations.
-
Long-Acting Formulation: For long-term studies, consider using the long-acting release (LAR) formulation. Pasireotide LAR has been shown to cause only a small, transient increase in glucose on the first day of administration, with no significant effect on plasma glucose for the remainder of the study period in rats.[1][5]
| Treatment Group | Dosage (s.c.) | Peak Plasma Glucose (mmol/L) | Time to Peak |
| Vehicle | - | ~7.8 | - |
| Pasireotide | 10 µg/kg | 13.3 | 3 hours |
| Pasireotide | 30 µg/kg | 13.2 | 3 hours |
| Octreotide | 1, 10, 30 µg/kg | No significant effect | - |
Issue: Weight loss or lack of weight gain in pasireotide-treated mice.
Question: Our mice treated with pasireotide are showing a stable or decreasing body weight compared to the control group. Is this expected and what can be done?
Answer:
Yes, pasireotide treatment has been associated with a lack of weight gain and even weight loss in mice.[6] This is a known pharmacological effect and may be related to its inhibitory effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[6]
Recommended Actions:
-
Monitor Food and Water Intake: Ensure that the observed weight change is not due to a reduction in food or water consumption, which could indicate other welfare issues.
-
Assess Body Composition: If possible, perform body composition analysis to determine if the weight change is primarily due to a loss of fat mass, lean mass, or both. This can provide more insight into the metabolic effects of the treatment.
-
Dose-Response Assessment: If the effect on body weight is a concern for your experimental outcomes, consider performing a dose-response study to find a dosage that achieves the desired therapeutic effect with minimal impact on body weight.
| Treatment Group | Age | Mean Body Weight (±SEM) |
| PBS-treated Men1+/- mice | 15 months | 30.4 ± 0.7 g |
| Pasireotide-treated Men1+/- mice | 15 months | 28.5 ± 0.6 g |
| PBS-treated Men1+/- mice | 19 months | 31.5 ± 0.7 g |
| Pasireotide-treated Men1+/- mice | 19 months | 28.4 ± 0.5 g |
Issue: Central Nervous System (CNS) adverse effects observed in mice.
Question: We have observed decreased locomotor activity and hypothermia in mice treated with higher doses of pasireotide. What is the cause and how should we proceed?
Answer:
Pasireotide has been reported to cause CNS adverse effects in mice at exposures greater than clinical levels, including decreased locomotor activity, hypothermia, decreased grip strength, and loss of righting reflex.[5] While pasireotide has limited ability to penetrate the CNS, these effects may suggest some level of toxicity at higher doses.[5]
Recommended Actions:
-
Dose Reduction: The most immediate action is to reduce the dose of pasireotide. These effects are typically dose-dependent.
-
Careful Observation: Closely monitor the animals for the severity and duration of these signs. Provide supportive care as needed (e.g., supplemental heat for hypothermia).
-
Re-evaluate Experimental Design: If these CNS effects interfere with the primary endpoints of your study (e.g., behavioral tests), you may need to reconsider the dosage and administration schedule.
Frequently Asked Questions (FAQs)
Question 1: What is the underlying mechanism of pasireotide-induced hyperglycemia?
Answer: Pasireotide has a high binding affinity for multiple somatostatin receptor subtypes (SSTR1, 2, 3, and 5).[2] In the pancreas, insulin-producing beta cells primarily express SSTR5, while glucagon-producing alpha cells predominantly express SSTR2.[4] Pasireotide's strong affinity for SSTR5 leads to a significant inhibition of insulin secretion.[4][7] Its effect on glucagon secretion, mediated by the lower affinity for SSTR2, is less pronounced.[2][4] This imbalance, with a greater suppression of insulin relative to glucagon, results in a net hyperglycemic effect.[7]
Question 2: How does the hyperglycemic effect of pasireotide differ from that of octreotide?
Answer: Single-dose subcutaneous administration of pasireotide acutely elevates plasma glucose in rats, whereas octreotide at similar doses has no or a small hypoglycemic effect.[1][2] This difference is attributed to their receptor binding profiles. Octreotide has a high affinity for SSTR2, leading to a strong inhibition of glucagon secretion, which counteracts its insulin-suppressing effect.[2] Pasireotide's weaker effect on glucagon secretion, relative to its potent inhibition of insulin, is the primary reason for the observed hyperglycemia.[2][4]
Question 3: Are there any notable species differences in the effects of pasireotide?
Answer: While hyperglycemia is a common finding, the magnitude and duration can differ between species. For instance, the increase in glucose seen with short-term pasireotide application in rats was not observed in monkeys.[8] It is important to consider potential species differences in somatostatin receptor expression in pancreatic islets when extrapolating findings.[2]
Question 4: What are some of the other reported adverse effects of pasireotide in rodents?
Answer: Besides hyperglycemia and effects on body weight, other reported findings in rodents include reduced cellularity in hematopoietic organs and prolongation of the estrus cycle in rats.[5] In mice at high doses, CNS effects such as decreased locomotor activity and hypothermia have been observed.[5]
Experimental Protocols
Protocol 1: Evaluation of Acute Hyperglycemic Effects of Pasireotide in Rats
-
Animals: Male Lewis rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation: Pasireotide is dissolved in 0.9% sterile saline.[3]
-
Dosing:
-
Blood Sampling: Blood samples are collected via tail vein at baseline (pre-dose) and at 1, 3, and 8 hours post-dose.
-
Parameters Measured: Plasma glucose, insulin, and glucagon levels.
-
Statistical Analysis: Comparison of mean plasma glucose levels between treatment groups and baseline using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Long-Term Administration of Pasireotide LAR in Mice
-
Animals: Female Men1+/- mice.[6]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation: Pasireotide long-acting release (LAR) is dissolved in 0.9% sterile saline at a concentration of 20 mg/mL immediately prior to administration.[6]
-
Dosing:
-
Monitoring:
-
Duration: 9 months.[6]
-
Statistical Analysis: Comparison of body weight changes and other relevant parameters between the control and treatment groups over time.
Visualizations
Caption: Pasireotide's differential effects on insulin and glucagon secretion.
Caption: General experimental workflow for pasireotide studies in rodents.
Caption: Decision-making flowchart for managing adverse effects.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Effects of somatostatin analogs on glucose homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of Pasireotide and Octreotide Binding to Somatostatin Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between somatostatin analogs (SSAs) and their receptors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of pasireotide and octreotide, focusing on their binding affinities to the five somatostatin receptor subtypes (SSTR1-5), the downstream signaling pathways they modulate, and the experimental protocols used to elucidate these characteristics.
Binding Affinity Profile: A Tale of Two Generations
Pasireotide, a second-generation SSA, exhibits a broader binding profile compared to the first-generation SSA, octreotide. While octreotide demonstrates high affinity predominantly for SSTR2, pasireotide binds with high affinity to four of the five subtypes, with a particularly strong affinity for SSTR5.[1][2] This distinction in receptor interaction underpins their different clinical applications and efficacy profiles.
The binding affinities of pasireotide and octreotide are typically determined through competitive radioligand binding assays, with results expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Receptor Subtype | Pasireotide (Ki, nM) | Octreotide (Ki, nM) |
| SSTR1 | 0.9 - 9.3 | >1000 |
| SSTR2 | 1.0 - 1.5 | 0.1 - 2.0 |
| SSTR3 | 1.5 - 18 | 24 - 187 |
| SSTR4 | >100 | >1000 |
| SSTR5 | 0.16 - 0.2 | 9 - 22 |
Note: The Ki values are compiled from multiple sources and may vary depending on the specific experimental conditions.
Downstream Signaling Pathways: Translating Binding to Cellular Response
Upon binding to their respective SSTRs, both pasireotide and octreotide trigger a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gi/o).[3][4]
A key consequence of SSTR activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This reduction in cAMP has widespread effects on cellular processes, including the inhibition of hormone secretion and cell proliferation.
Furthermore, SSTR activation modulates the mitogen-activated protein kinase (MAPK) pathway .[4][5] The precise effects on the MAPK pathway can be complex and context-dependent, but they generally contribute to the anti-proliferative effects of these drugs.
Below are diagrams illustrating the primary signaling cascade and a more detailed view of the downstream effects.
Experimental Protocols: Determining Binding Affinity
The determination of binding affinities for pasireotide and octreotide to SSTR subtypes is predominantly achieved through in vitro radioligand binding assays. These assays are crucial for quantifying the interaction between a ligand and its receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., pasireotide or octreotide) to displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.
Detailed Methodology
-
Membrane Preparation:
-
Cells engineered to express a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
A fixed amount of the prepared cell membranes.
-
A fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-SST-14 or [125I-Tyr3]-Octreotide).
-
Increasing concentrations of the unlabeled competitor (pasireotide or octreotide).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled somatostatin-14).
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 3. pnas.org [pnas.org]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Pasireotide L-aspartate Salt Demonstrates Superior Efficacy Over Octreotide LAR in Key Research Applications
For Immediate Release
[City, State] – [Date] – Emerging research and clinical data underscore the superior efficacy of pasireotide L-aspartate salt compared to octreotide LAR in the management of acromegaly and in preclinical models of meningioma. This comprehensive guide provides a detailed comparison of the two somatostatin analogs, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Pasireotide's broader receptor binding profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), is a key determinant of its enhanced therapeutic effects.[1][2] This distinction is particularly relevant in conditions where SSTR5 is highly expressed or where resistance to SSTR2-preferential therapies like octreotide has developed.
Superior Biochemical Control in Acromegaly: A Head-to-Head Clinical Trial
A prospective, randomized, double-blind, multicenter Phase III study directly compared the efficacy and safety of pasireotide LAR with octreotide LAR in medically naïve patients with acromegaly.[3][4] The results of this landmark trial demonstrated a statistically significant superiority of pasireotide LAR in achieving biochemical control.
Key Efficacy Endpoints at 12 Months
| Efficacy Endpoint | Pasireotide LAR (n=176) | Octreotide LAR (n=182) | P-value |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% | 0.007 |
| Normal IGF-1 Levels | 38.6% | 23.6% | 0.002 |
| GH Levels <2.5 µg/L | 48.3% | 51.6% | 0.54 |
Data sourced from a prospective, randomized, double-blind study.[3]
Safety and Tolerability
While demonstrating superior efficacy, pasireotide LAR was associated with a higher incidence of hyperglycemia-related adverse events compared to octreotide LAR.
| Adverse Event | Pasireotide LAR (n=176) | Octreotide LAR (n=182) |
| Hyperglycemia-related Adverse Events | 57.3% | 21.7% |
Data sourced from a prospective, randomized, double-blind study.[3]
Enhanced Anti-proliferative Effects in Meningioma: An In Vitro Study
In preclinical research, pasireotide has shown a more potent anti-proliferative effect on human meningioma primary cell cultures compared to octreotide.[2] This suggests a potential therapeutic advantage for pasireotide in the treatment of meningiomas, which predominantly express SSTR2 but also other somatostatin receptor subtypes.
In Vitro Efficacy in Meningioma
| Efficacy Endpoint | Pasireotide | Octreotide | P-value |
| Mean Inhibition of Cell Viability at 1 nM | -26% ± 0.5% | -22% ± 0.5% | <0.0003 |
Data from an in vitro study on 27 octreotide- and pasireotide-responsive meningioma samples.[2]
Differentiated Receptor Binding Profile
The superior efficacy of pasireotide can be attributed to its unique receptor binding profile. Unlike octreotide, which primarily targets SSTR2, pasireotide binds with high affinity to multiple somatostatin receptor subtypes, including SSTR1, SSTR2, SSTR3, and SSTR5.[1][2]
Somatostatin Receptor Binding Affinities (Ki, nmol/L)
| Receptor Subtype | Pasireotide | Octreotide |
| SSTR1 | 0.16 | 4.9 |
| SSTR2 | 1.0 | 0.6 |
| SSTR3 | 0.24 | 1.3 |
| SSTR5 | 0.06 | 2.5 |
Ki values represent the concentration of the drug that inhibits 50% of the radioligand binding.
Experimental Protocols
Phase III Clinical Trial in Acromegaly: Experimental Workflow
This study was a prospective, randomized, double-blind, multicenter trial conducted at 84 sites in 27 countries.[3][4]
1. Patient Population:
-
358 medically naïve adult patients with active acromegaly.
-
Defined by a mean 5-point growth hormone (GH) level >5 µg/L or a nadir GH level ≥1 µg/L after an oral glucose tolerance test, and an insulin-like growth factor 1 (IGF-1) level above the upper limit of normal for age and sex.
-
Patients had either undergone pituitary surgery without prior medical therapy or were newly diagnosed with a visible pituitary adenoma on MRI.
2. Randomization and Treatment:
-
Patients were randomized to receive either pasireotide LAR (40 mg) or octreotide LAR (20 mg) via intramuscular injection every 28 days for 12 months.
-
Dose titration to 60 mg for pasireotide LAR or 30 mg for octreotide LAR was permitted at months 3 and 7 if biochemical control was not achieved.
3. Primary Outcome Measure:
-
The proportion of patients in each treatment arm achieving biochemical control, defined as a mean GH level <2.5 µg/L and a normal IGF-1 level at 12 months.
4. Secondary Outcome Measures:
-
Proportion of patients achieving normal IGF-1 levels.
-
Proportion of patients achieving GH levels <2.5 µg/L.
-
Changes in tumor volume.
-
Safety and tolerability.
In Vitro Meningioma Cell Proliferation Study: Experimental Protocol
This study investigated the anti-proliferative effects of pasireotide and octreotide on primary cultures of human meningiomas.[2]
1. Cell Culture:
-
Meningioma tissue samples were obtained from patients undergoing surgery.
-
Tissues were dissociated and cultured to establish primary cell lines.
2. Cell Viability Assay:
-
Meningioma cells were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of pasireotide or octreotide (0.1 nM to 10 nM) for 3 days.
-
Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
3. BrdU Incorporation Assay:
-
To measure cell proliferation, cells were treated with pasireotide or octreotide (10 nM) for 2 days.
-
Bromodeoxyuridine (BrdU) was added to the culture medium, and its incorporation into newly synthesized DNA was quantified using an enzyme-linked immunosorbent assay (ELISA).
Visualizing the Mechanisms of Action
To further elucidate the differences between pasireotide and octreotide, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Somatostatin Receptor Signaling Pathway.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Pasireotide Demonstrates Potent Anti-Tumor Effects in Xenograft Models, Outperforming Traditional Somatostatin Analogs
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data highlight the significant anti-tumor efficacy of Pasireotide in various xenograft models of cancer. The findings, consolidated from multiple independent studies, suggest that Pasireotide, a multi-receptor targeted somatostatin analog, offers a promising therapeutic advantage over older-generation analogs and shows synergistic potential when combined with other targeted agents. This guide provides a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying signaling pathways.
Superior Tumor Growth Inhibition Across Multiple Cancer Types
Pasireotide has been rigorously evaluated in xenograft models of neuroendocrine tumors (NETs), pituitary tumors, and thyroid cancer, consistently demonstrating its ability to inhibit tumor progression. In a head-to-head comparison with the first-generation somatostatin analog octreotide, Pasireotide exhibited stronger inhibition of tumor growth in a nonfunctioning pituitary tumor model.[1] This enhanced efficacy is attributed to its broader binding profile, targeting multiple somatostatin receptor subtypes (SSTR1, 2, 3, and 5), whereas octreotide primarily targets SSTR2.[2][3][4]
In thyroid cancer xenografts, Pasireotide demonstrated modest, though not consistently dose-dependent, single-agent efficacy.[5][6][7] However, its true potential was revealed when used in combination with the mTOR inhibitor everolimus. This combination resulted in a significantly greater tumor growth inhibition in a TPC-1 thyroid cancer xenograft model than either agent alone, suggesting a synergistic or additive effect.[5][6][8]
The following table summarizes the key quantitative data from representative xenograft studies:
| Tumor Type | Xenograft Model | Treatment Groups | Key Findings | Reference |
| Pituitary Tumor | MENX rats (endogenous NFPTs) | Pasireotide LAR, Octreotide LAR, Placebo | Pasireotide showed significantly stronger tumor growth suppression compared to octreotide. The effect was more pronounced in female rats. | [1] |
| Thyroid Cancer | TPC-1 xenograft (nude rats) | Pasireotide LAR (10mg/kg, 20mg/kg), Everolimus (2.5mg/kg, 5mg/kg), Vehicle Control | Pasireotide showed modest, non-dose-dependent tumor growth inhibition. | [5][7] |
| Thyroid Cancer | TPC-1 xenograft (nude mice) | Pasireotide LAR (20mg/kg), Everolimus (1mg/kg), Combination, Vehicle Control | The combination of Pasireotide and Everolimus achieved greater tumor growth inhibition than either agent alone (p = 0.048). | [5][6][8] |
| Thyroid Cancer | BCPAP xenograft (nude mice) | Pasireotide LAR (10mg/kg, 20mg/kg), Everolimus, Combination, Vehicle Control | Pasireotide as a single agent showed modest tumor growth inhibition that was not statistically significant. The combination with everolimus did show a statistically significant reduction in tumor volume compared to control (p=0.04). | [6][7] |
Mechanism of Action: A Multi-Receptor Approach to Inhibit Pro-Tumorigenic Signaling
Pasireotide exerts its anti-tumor effects through both direct and indirect mechanisms. By binding to multiple SSTRs on cancer cells, it directly inhibits cell proliferation and induces apoptosis. The activation of these G-protein coupled receptors leads to the modulation of several downstream signaling pathways crucial for tumor growth and survival, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[8]
Indirectly, Pasireotide can inhibit the secretion of various growth factors and hormones that promote tumor growth and angiogenesis.[9] Its ability to bind to SSTR5, in addition to SSTR2, is particularly significant in tumors where SSTR5 is highly expressed, such as in Cushing's disease-associated pituitary adenomas.[10][11]
Below is a diagram illustrating the signaling pathway affected by Pasireotide:
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following is a synthesized protocol for a typical xenograft study evaluating Pasireotide.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., TPC-1 for thyroid cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Xenograft Implantation:
-
Female athymic nude mice (4-6 weeks old) are used.
-
100-200 µL of the cell suspension (1-2 x 10^6 cells) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (length x width²)/2.
3. Treatment Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups (n=6-10 per group).
-
Pasireotide LAR: Administered as a single subcutaneous injection at doses ranging from 10 to 20 mg/kg.
-
Everolimus: Administered by oral gavage daily or thrice weekly at doses ranging from 1 to 5 mg/kg.
-
Control Group: Receives vehicle control (e.g., saline or the specific solvent for the drugs).
-
Treatment continues for a predefined period (e.g., 2-4 weeks).
4. Tumor Growth Monitoring and Data Analysis:
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling pathway proteins).
-
Statistical analysis (e.g., ANOVA, t-test) is used to compare tumor growth between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
The workflow for a typical xenograft experiment is illustrated below:
Conclusion
The collective evidence from xenograft models strongly supports the anti-tumor activity of Pasireotide. Its broader receptor binding profile translates to enhanced efficacy compared to older somatostatin analogs in certain tumor types. Furthermore, its synergistic action with mTOR inhibitors opens new avenues for combination therapies in cancers like advanced thyroid cancer. These preclinical findings provide a solid rationale for the continued clinical investigation of Pasireotide as a valuable agent in the oncology setting.
References
- 1. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
Pasireotide's Receptor Cross-Reactivity: A Comparative Guide for Researchers
A comprehensive analysis of Pasireotide's binding and functional profile reveals a broader spectrum of activity compared to first-generation somatostatin analogs, with significant implications for therapeutic applications and potential side effects. This guide provides a detailed comparison of Pasireotide with other somatostatin analogs, supported by quantitative data, experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Pasireotide, a multi-receptor targeted somatostatin analog, distinguishes itself from its predecessors, octreotide and lanreotide, by its unique binding affinity profile across various somatostatin receptor subtypes (SSTRs). This broader interaction spectrum is central to its efficacy in conditions like Cushing's disease and acromegaly, but also contributes to a different side-effect profile, most notably hyperglycemia.[1][2] This guide delves into the specifics of Pasireotide's cross-reactivity with peptide receptors, offering a comparative analysis based on available experimental data.
Somatostatin Receptor Binding Affinity
Pasireotide exhibits high binding affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] Notably, it demonstrates a significantly higher affinity for SSTR5 compared to first-generation analogs like octreotide and lanreotide.[1][2] In contrast, octreotide and lanreotide primarily target SSTR2 with moderate affinity for SSTR5.[1][2]
The following table summarizes the comparative binding affinities (IC50 values in nM) of Pasireotide, Octreotide, and Lanreotide for human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
| Ligand | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.9 | 26 | >1000 | 6.2 |
| Lanreotide | >1000 | 1.3 | 21 | >1000 | 9.5 |
Note: Data compiled from multiple sources. Absolute values may vary between studies due to different experimental conditions.
Functional Activity at Somatostatin Receptors
The differential binding affinities of these somatostatin analogs translate into distinct functional activities. The primary signaling pathway for SSTRs involves coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism underlies the inhibition of hormone secretion.
The functional potency of these analogs is often measured by their ability to inhibit forskolin-stimulated cAMP accumulation (EC50 values).
| Ligand | sst1 (EC50 nM) | sst2 (EC50 nM) | sst3 (EC50 nM) | sst5 (EC50 nM) |
| Pasireotide | 5.6 | 0.5 | 1.1 | 0.2 |
| Octreotide | >1000 | 0.3 | 30 | 14 |
Note: Data compiled from multiple sources. Absolute values may vary between studies.
Cross-Reactivity with Dopamine Receptors
While Pasireotide's primary targets are somatostatin receptors, there is evidence of functional interplay between the somatostatin and dopamine signaling pathways, particularly involving the D2 receptor (D2R). This is of clinical relevance in pituitary adenomas, where both SSTRs and D2Rs are often co-expressed. Some studies suggest that the clinical efficacy of somatostatin analogs in certain pituitary tumors may be influenced by the expression levels of both receptor types. While chimeric molecules that bind to both SSTRs and D2Rs have been developed and show enhanced activity, there is currently no direct, quantitative evidence from binding assays to suggest that Pasireotide itself binds with high affinity to dopamine receptors. The observed effects in dopamine-resistant prolactinomas are more likely due to the potent targeting of SSTR5, which is expressed in these tumors, rather than direct binding to dopamine receptors.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
References
Pasireotide Efficacy in Octreotide-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pasireotide and octreotide, focusing on the efficacy of pasireotide in cell lines demonstrating resistance to octreotide. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in understanding the mechanistic advantages of pasireotide.
Introduction
Octreotide, a first-generation somatostatin analog (SSA), has long been a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic effect is primarily mediated through its high affinity for somatostatin receptor subtype 2 (SSTR2), leading to the inhibition of hormone hypersecretion and tumor cell proliferation.[1] However, a significant portion of patients develop resistance to octreotide, often associated with low or lost expression of SSTR2 on tumor cells.[2]
Pasireotide is a second-generation, multi-receptor targeted SSA that has demonstrated efficacy in patients with octreotide-resistant tumors.[3] Its broader binding profile allows it to engage multiple SSTR subtypes, providing an alternative mechanism to overcome the limitations of SSTR2-selective analogs.[1][4] This guide delves into the comparative efficacy, receptor binding profiles, and signaling mechanisms of pasireotide and octreotide, with a focus on in vitro experimental data from resistant cell lines.
Comparative Receptor Binding Affinity
The fundamental difference between pasireotide and octreotide lies in their binding affinities to the five SSTR subtypes. Octreotide is highly selective for SSTR2, whereas pasireotide binds with high affinity to four of the five receptors, with a particularly high affinity for SSTR5.[1][4] This multi-receptor engagement is the primary reason for its effectiveness in octreotide-resistant scenarios where SSTR2 expression may be compromised.[2]
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 2.0 |
| SSTR3 | 1.5 | 187 |
| SSTR5 | 0.16 | 22 |
Data compiled from multiple sources.[1][5]
In Vitro Efficacy in Tumor Cell Lines
Studies on various tumor cell lines, including those from meningiomas and neuroendocrine tumors, have demonstrated the superior anti-proliferative and anti-secretory effects of pasireotide compared to octreotide, especially in contexts where SSTR2 is not the dominant receptor.
Cell Viability and Proliferation
In primary cultures of human meningioma cells, pasireotide demonstrated a significantly greater reduction in cell viability compared to octreotide across a range of concentrations.[1] This enhanced effect is partly attributed to its interaction with SSTR1, a receptor subtype often expressed in these tumors.[1]
| Cell Line / Tumor Type | Drug | Concentration | % Inhibition of Cell Viability (Mean ± SEM) |
| Meningioma Primary Cultures | Pasireotide | 1 nM | 26% ± 0.5% |
| Octreotide | 1 nM | 22% ± 0.5% |
Data from a study on 27 octreotide- and pasireotide-responsive meningioma samples.[1]
Hormone Secretion
Pasireotide's ability to potently suppress hormone secretion from pituitary adenomas is well-documented and linked to its high affinity for SSTR5, which is often co-expressed with SSTR2 in these tumors.[2][6] In GH-secreting pituitary adenoma primary cultures, both pasireotide and octreotide effectively reduced GH secretion; however, clinical studies have shown pasireotide to be superior in normalizing IGF-1 levels in patients resistant to first-generation SSAs.[7][8]
| Tumor Type | Drug | % Inhibition of GH Secretion (Mean) |
| GH-Secreting Pituitary Adenomas | Pasireotide | ~45% |
| Octreotide | ~45% |
In vitro data from 11 primary cultures of somatotroph tumors showed comparable efficacy, though in vivo results often differ.[7][9]
Signaling Pathways and Mechanism of Action
Both pasireotide and octreotide, upon binding to their respective SSTRs, initiate a cascade of intracellular events that inhibit cell proliferation and hormone secretion. These pathways primarily involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. However, the differential receptor activation by pasireotide can lead to distinct downstream effects, particularly concerning receptor trafficking and signaling.[10][11]
Octreotide's strong and stable binding to SSTR2 leads to the receptor's internalization along with β-arrestin, which can result in receptor downregulation over time.[2][10] In contrast, pasireotide induces a more transient interaction with SSTR2, leading to faster receptor recycling to the cell surface.[10] This may contribute to a more sustained response. Furthermore, pasireotide's potent activation of SSTR1, SSTR3, and SSTR5 provides alternative signaling routes to bypass SSTR2-dependent resistance.
Caption: Comparative signaling of Octreotide vs. Pasireotide.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for common assays used to evaluate the efficacy of SSAs in cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of pasireotide, octreotide, or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control cells.
Caption: Workflow for a typical cell viability (MTT) assay.
Hormone Secretion Assay (ELISA)
This assay quantifies the amount of a specific hormone (e.g., Growth Hormone) secreted by the cells into the culture medium.
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with pasireotide, octreotide, or vehicle control as described above.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant samples according to the manufacturer's protocol for the specific hormone of interest.
-
Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Analysis: Generate a standard curve using known concentrations of the hormone. Calculate the hormone concentration in the samples based on the standard curve. Express the results as a percentage of the hormone secreted by control-treated cells.
Conclusion
The available in vitro evidence strongly supports the efficacy of pasireotide in overcoming octreotide resistance in various cancer cell lines. Its multi-receptor binding profile, particularly its high affinity for SSTR1, SSTR3, and SSTR5, provides a clear mechanistic advantage over the SSTR2-selective octreotide.[1][3] This allows pasireotide to inhibit cell proliferation and hormone secretion even when SSTR2 expression is diminished. These findings underscore the potential of pasireotide as a valuable therapeutic option for patients with neuroendocrine tumors and pituitary adenomas who are refractory to first-generation somatostatin analogs. Further research into the specific signaling cascades activated by pasireotide through different SSTR subtypes will continue to illuminate its therapeutic potential.
References
- 1. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endorama.gr [endorama.gr]
- 9. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects [mdpi.com]
- 10. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Differential Proliferative Effects of Pasireotide and Octreotide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two prominent somatostatin analogs, Pasireotide and Octreotide, on cell proliferation. The information presented is supported by experimental data from in vitro studies, offering insights into their distinct mechanisms of action and therapeutic potential.
Overview of Pasireotide and Octreotide
Octreotide is a well-established somatostatin analog that primarily targets the somatostatin receptor subtype 2 (SSTR2) with high affinity.[1][2][3] In contrast, Pasireotide is a newer, multi-receptor ligand with high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, exhibiting a particularly high affinity for SSTR5.[2][4][5] This broader receptor profile is believed to contribute to its distinct biological effects compared to Octreotide.[4]
Comparative Efficacy on Cell Proliferation
Experimental evidence consistently demonstrates that Pasireotide often exhibits a more potent anti-proliferative effect than Octreotide across various cell types. This enhanced efficacy is attributed to its ability to engage a wider range of SSTR subtypes.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the effects of Pasireotide and Octreotide on cell viability and proliferation.
Table 1: Inhibition of Cell Viability in Meningioma Primary Cell Cultures
| Treatment Dose | Mean Inhibition by Pasireotide | Mean Inhibition by Octreotide | p-value |
| 1 nM | -26% ± 0.5% | -22% ± 0.5% | < 0.0003 |
| 0.1 nM to 10 nM | Significantly better for Pasireotide | < 0.001 |
Data adapted from a study on 27 responsive meningioma samples.[4]
Table 2: Inhibition of Cell Proliferation in Cholangiocytes
| Cell Type | Assay | % Proliferation Inhibition by Octreotide | % Proliferation Inhibition by Pasireotide |
| Rat Control | MTS | 9.6% | 18.6% |
| PCK Rat (ARPKD model) | MTS | 16.8% | 24.3% |
| Human Control | MTS | 12.9% | 21.9% |
| Human ADPKD | MTS | 18.4% | 33.7% |
| Rat Control | BrdU | 15.5% | 24.4% |
| PCK Rat (ARPKD model) | BrdU | 25.1% | 32.9% |
| Human Control | BrdU | 12.5% | 19.8% |
| Human ADPKD | BrdU | 29.8% | 38.5% |
Data shows Pasireotide was 30-45% more potent than Octreotide in reducing cell proliferation.[6][7]
Table 3: Effects on Cell Viability in Pituitary Adenoma Primary Cultures
| Tumor Type | Effect of Octreotide on Cell Viability | Effect of Pasireotide on Cell Viability |
| GH-secreting adenomas | Significant decrease at 24, 48, and 72h | Significant decrease at 24, 48, and 72h (similar to Octreotide) |
| ACTH-secreting adenomas | Moderate, significant reduction in 2 of 3 tumors | No reduction in the 2 tumors studied |
| Non-functioning adenomas | Increased cell viability | Increased cell viability |
Data from a study on 85 pituitary samples.[8][9]
Table 4: Inhibition of Cell Proliferation in Rat GH4C1 Somatotroph Tumor Cells
| Treatment (10⁻⁸ M) | % of Control Cell Proliferation | p-value vs. Control |
| Control | 100% ± 2.0 | - |
| Octreotide | 72.9% ± 5.8 | < 0.001 |
| Pasireotide | 77.1% ± 3.2 | < 0.001 |
| Octreotide + Pasireotide | 71.5% ± 4.6 | < 0.001 |
The study noted comparable efficacy between all treatments in this cell line.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability and Proliferation Assays
1. MTS Assay (for Cholangiocytes) [6]
-
Cell Seeding: Cholangiocytes were seeded in 96-well plates.
-
Treatment: Cells were treated with either Octreotide or Pasireotide at specified concentrations.
-
Incubation: The plates were incubated for a designated period (e.g., 24, 48, or 72 hours).
-
Assay: MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) was added to each well.
-
Measurement: After incubation, the absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.
2. BrdU Assay (for Cholangiocytes) [6]
-
Cell Seeding and Treatment: Similar to the MTS assay, cholangiocytes were seeded and treated with the somatostatin analogs.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, was added to the cell culture medium.
-
Incubation: Cells were incubated to allow for BrdU incorporation into the DNA of proliferating cells.
-
Immunodetection: Cells were fixed, and the incorporated BrdU was detected using a specific primary antibody against BrdU and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Measurement: A substrate was added to produce a colorimetric reaction, and the absorbance was measured to quantify cell proliferation.
3. Cell Titer-Glo® Luminescent Cell Viability Assay (for Meningiomas) [4]
-
Cell Culture: Primary meningioma cells were cultured.
-
Treatment: Cells were treated with varying doses of Octreotide or Pasireotide (e.g., 10⁻¹⁰ to 10⁻⁸ M) for 3 days.
-
Assay: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, was added to the wells.
-
Measurement: Luminescence was measured with a luminometer. A decrease in the luminescent signal indicates a reduction in cell viability.
4. Ki-67 Immunohistochemistry (for Breast Lesions) [11][12]
-
Tissue Preparation: Pre- and post-treatment tissue biopsies were fixed in formalin and embedded in paraffin.
-
Antigen Retrieval: Tissue sections were deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Antibody Incubation: Sections were incubated with a primary antibody against the Ki-67 protein, a cellular marker for proliferation.
-
Detection: A secondary antibody and a detection system were used to visualize the Ki-67 positive cells.
-
Analysis: The percentage of Ki-67-positive cells was determined by counting the number of stained nuclei relative to the total number of cells in a given area.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of both Pasireotide and Octreotide are mediated through the activation of SSTRs, which are G-protein coupled receptors.[1] Activation of these receptors triggers several downstream signaling cascades that inhibit cell growth.
Pasireotide's broader receptor profile allows it to modulate a wider array of signaling pathways. For instance, its high affinity for SSTR1 and SSTR5, in addition to SSTR2 and SSTR3, is thought to contribute to its superior efficacy in certain tumor types.[4][6] Both drugs have been shown to inhibit the PI3K-Akt-mTOR and MAPK (ERK1/2) pathways, which are crucial for cell proliferation and survival.[4][13] Pasireotide has been shown to decrease Akt phosphorylation to a greater extent than Octreotide.[4] Furthermore, Pasireotide can inhibit cell growth through the enhancement of MAPK1 and MAPK2 phosphorylation and subsequent up-regulation of the cell cycle inhibitor CDKN1B.[5]
Below are diagrams illustrating the general signaling pathway and a typical experimental workflow for assessing cell proliferation.
Caption: Somatostatin Analog Signaling Pathway.
Caption: Experimental Workflow for Cell Proliferation Assays.
Conclusion
The available evidence strongly suggests that Pasireotide's broader somatostatin receptor binding profile translates into more potent anti-proliferative effects in several in vitro models compared to the SSTR2-preferring Octreotide. However, the response to both analogs can be cell-type specific, as seen in different types of pituitary adenomas.[8] For researchers and drug development professionals, these findings underscore the importance of considering the specific SSTR expression profile of target cells when selecting a somatostatin analog for therapeutic development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for designing and interpreting future studies in this area.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 4. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide is more effective than octreotide in reducing hepatorenal cystogenesis in rodents with polycystic kidney and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. [PDF] Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro. | Semantic Scholar [semanticscholar.org]
- 10. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects [mdpi.com]
- 11. Insulin-like growth factor-I inhibition with pasireotide decreases cell proliferation and increases apoptosis in pre-malignant lesions of the breast: a phase 1 proof of principle trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bloomtechz.com [bloomtechz.com]
In Vitro Showdown: A Comparative Analysis of Pasireotide and Lanreotide
A deep dive into the in vitro characteristics of two prominent somatostatin analogs, Pasireotide and Lanreotide, reveals distinct receptor binding profiles and downstream cellular effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and detailed protocols to inform future research and therapeutic development.
Pasireotide, a second-generation somatostatin analog, demonstrates a broader binding affinity for somatostatin receptor subtypes (SSTRs) compared to the first-generation analog, Lanreotide. This fundamental difference in receptor interaction underpins their varied in vitro efficacy in regulating hormone secretion and cell proliferation. This guide will explore these differences through a detailed examination of their binding affinities, impact on key signaling pathways, and effects on cellular functions, supported by established in vitro experimental protocols.
Receptor Binding Affinity: A Tale of Two Profiles
The differential effects of Pasireotide and Lanreotide begin at the cell surface, with their distinct binding affinities for the five somatostatin receptor subtypes (SSTR1-5). Pasireotide exhibits a multireceptor binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] In contrast, Lanreotide primarily targets SSTR2 with high affinity, showing lower affinity for other subtypes.[2][4]
| Receptor Subtype | Pasireotide (IC50, nM) | Lanreotide (IC50, nM) | Reference |
| SSTR1 | 0.9 - 1.5 | >1000 | [5] |
| SSTR2 | 1.0 - 5.4 | 0.7 - 2.5 | [2][5] |
| SSTR3 | 0.3 - 1.1 | 34 - 71 | [5] |
| SSTR4 | >1000 | >1000 | |
| SSTR5 | 0.1 - 0.2 | 8.3 - 12 | [2][3] |
Table 1: Comparative binding affinities (IC50 values) of Pasireotide and Lanreotide for human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
Downstream Signaling Pathways: Beyond Receptor Binding
Upon binding to their respective SSTRs, both Pasireotide and Lanreotide trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase via the activation of inhibitory G-proteins (Gi), leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] This decrease in cAMP is a key factor in the inhibition of hormone secretion.
Furthermore, these somatostatin analogs influence other critical signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are pivotal in regulating cell proliferation and survival.[1] In vitro studies suggest that Pasireotide may exert a more pronounced inhibitory effect on the PI3K/Akt pathway compared to first-generation analogs.
In Vitro Efficacy: Hormone Secretion and Cell Proliferation
The distinct receptor binding profiles and signaling activities of Pasireotide and Lanreotide translate into differential effects on cellular functions.
Inhibition of Hormone Secretion
In vitro studies on pituitary adenoma cells have demonstrated that both Pasireotide and Lanreotide effectively inhibit the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH).[3] However, the broader receptor profile of Pasireotide, particularly its high affinity for SSTR5, may offer an advantage in tumors where SSTR5 is highly expressed.[3]
| Cell Type | Hormone | Pasireotide (% Inhibition) | Lanreotide (% Inhibition) | Reference |
| GH-secreting Pituitary Adenoma Cells | GH | ~35-40% | ~35-40% | |
| ACTH-secreting Pituitary Adenoma Cells | ACTH | Variable, potent inhibition | Less effective than Pasireotide |
Table 2: Comparative in vitro efficacy of Pasireotide and Lanreotide on hormone secretion. The specific level of inhibition can vary depending on the specific cell line and experimental conditions.
Antiproliferative Effects
Both somatostatin analogs exhibit antiproliferative effects in various tumor cell lines. The activation of SSTRs can induce cell cycle arrest and apoptosis. The broader receptor activation by Pasireotide may contribute to a more potent antiproliferative effect in certain cancer cell types.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to compare Pasireotide and Lanreotide.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of Pasireotide and Lanreotide to SSTR subtypes.
-
Membrane Preparation: Cell membranes expressing the SSTR subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide or Lanreotide.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor (Pasireotide or Lanreotide) that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[6][7][8][9]
cAMP Inhibition Assay
This assay measures the ability of Pasireotide and Lanreotide to inhibit the production of intracellular cAMP.
-
Cell Culture: Cells expressing the relevant SSTRs are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Pasireotide or Lanreotide.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.[10][11][12][13]
-
Data Analysis: The concentration of Pasireotide or Lanreotide that causes 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of Pasireotide and Lanreotide on cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of Pasireotide or Lanreotide for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells.[14][15]
Conclusion
The in vitro evidence clearly indicates that Pasireotide and Lanreotide possess distinct pharmacological profiles. Pasireotide's broader receptor binding, particularly its high affinity for SSTR1, SSTR3, and SSTR5, offers a different therapeutic potential compared to the SSTR2-preferring Lanreotide. These differences in receptor interaction translate to varied downstream signaling and cellular responses. For researchers and drug developers, a thorough understanding of these in vitro characteristics is paramount for designing targeted therapies and predicting clinical outcomes in various neuroendocrine and oncological diseases. The provided experimental frameworks serve as a foundation for further comparative studies to elucidate the full therapeutic potential of these somatostatin analogs.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. mdpi.com [mdpi.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. immunomart.com [immunomart.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pasireotide Demonstrates Superior Inhibition of IGF-1 Secretion Compared to Other Somatostatin Analogs
A comprehensive analysis of clinical and preclinical data reveals that pasireotide offers a more potent and effective inhibition of Insulin-like Growth Factor-1 (IGF-1) secretion compared to first-generation somatostatin analogs (SSAs) such as octreotide and lanreotide. This enhanced efficacy is primarily attributed to pasireotide's unique, broad-spectrum binding to somatostatin receptors (SSTRs), particularly its high affinity for SSTR5, a key regulator of Growth Hormone (GH) and IGF-1 secretion.
This guide provides a detailed comparison of pasireotide with other SSAs, presenting supporting experimental data from pivotal clinical trials and in vitro studies. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pharmacological distinctions and clinical implications of these therapies.
Superior Biochemical Control with Pasireotide: Clinical Evidence
Two landmark Phase III clinical trials, C2305 and PAOLA, have provided robust evidence of pasireotide's superior efficacy in normalizing IGF-1 levels in patients with acromegaly, a condition characterized by excessive GH and IGF-1 secretion.
C2305 Study: A Head-to-Head Comparison in Medically Naïve Patients
The C2305 study was a multicenter, randomized, double-blind trial that compared the efficacy of pasireotide LAR with octreotide LAR in 358 medically naïve patients with acromegaly.[1] The results demonstrated a significantly higher rate of biochemical control (defined as a mean GH level of less than 2.5 µg/L and a normal IGF-1 level) in the pasireotide group.
Table 1: Biochemical Control and IGF-1 Normalization at Month 12 in the C2305 Study [1][2][3]
| Outcome | Pasireotide LAR (n=176) | Octreotide LAR (n=182) | P-value |
| Biochemical Control | 31.3% | 19.2% | 0.007 |
| Normal IGF-1 Levels | 38.6% | 23.6% | 0.002 |
| GH < 2.5 µg/L | 48.3% | 51.6% | 0.536 |
PAOLA Study: Efficacy in Patients Inadequately Controlled on First-Generation SSAs
The PAOLA study, a randomized, multicenter, Phase III trial, evaluated the efficacy of pasireotide LAR in 198 patients with acromegaly who were inadequately controlled with maximal doses of octreotide LAR or lanreotide Autogel.[4][5] The study demonstrated that switching to pasireotide resulted in significantly improved biochemical control.
Table 2: Biochemical Control and IGF-1 Normalization at Week 24 in the PAOLA Study [4][5]
| Outcome | Pasireotide LAR 40 mg (n=65) | Pasireotide LAR 60 mg (n=65) | Active Control (Octreotide/Lanreotide) (n=68) | P-value (vs. Active Control) |
| Biochemical Control | 15% | 20% | 0% | p=0.0006 (40mg), p<0.0001 (60mg) |
| Normal IGF-1 Levels | 25% | 26% | 0% | p=0.0006 (40mg), p<0.0001 (60mg) |
The Mechanism Behind Pasireotide's Enhanced Efficacy
The superior ability of pasireotide to inhibit IGF-1 secretion lies in its distinct somatostatin receptor binding profile. While first-generation SSAs like octreotide and lanreotide primarily target SSTR2, pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5.[6][7] Pituitary somatotroph adenomas, the primary cause of acromegaly, express both SSTR2 and SSTR5.[4] Pasireotide's potent activity at SSTR5 provides an additional and crucial mechanism for inhibiting GH secretion, leading to a more profound reduction in IGF-1 levels.[6]
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
C2305 Study Protocol
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: 358 adult patients with active acromegaly who were medically naïve (had not received prior medical therapy for acromegaly). Patients had either persistent disease after pituitary surgery or were de novo patients for whom surgery was not an option.[1]
-
Inclusion Criteria: Mean GH levels >5 µg/L or a nadir GH level >1 µg/L during an oral glucose tolerance test, and an IGF-1 level >1.3 times the upper limit of normal for age and sex.
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either pasireotide LAR 40 mg or octreotide LAR 20 mg intramuscularly every 28 days for 12 months. Dose titration to 60 mg for pasireotide or 30 mg for octreotide was permitted at months 3 and 7 if biochemical control was not achieved.[1]
-
Efficacy Assessments: The primary endpoint was the proportion of patients achieving biochemical control (mean GH < 2.5 µg/L and normal IGF-1) at month 12. Secondary endpoints included the proportion of patients with normal IGF-1 levels and the proportion with GH levels < 2.5 µg/L.[1]
-
Hormone Assays: Serum GH and IGF-1 levels were measured at a central laboratory. Specific assay methodologies were standardized across all study sites.
PAOLA Study Protocol
-
Study Design: A multicenter, randomized, three-arm, parallel-group study.
-
Patient Population: 198 adult patients with acromegaly who were inadequately controlled despite at least 6 months of treatment with the maximum approved doses of octreotide LAR (30 mg) or lanreotide Autogel (120 mg).[4]
-
Inclusion Criteria: Mean GH concentration ≥2.5 µg/L and an IGF-1 concentration >1.3 times the upper limit of normal.
-
Randomization and Treatment: Patients were randomized to one of three groups: pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continuation of their previous SSA treatment (active control) for 24 weeks.[4]
-
Efficacy Assessments: The primary endpoint was the proportion of patients achieving biochemical control at 24 weeks. A key secondary endpoint was the proportion of patients with normalized IGF-1 levels.[4]
-
Hormone Assays: Centralized laboratory testing for GH and IGF-1 was employed to ensure consistency of results.
References
- 1. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 6. Switching patients with acromegaly from octreotide to pasireotide improves biochemical control: crossover extension to a randomized, double-blind, Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAOLA-1 Phase 3 Trial – Efficacy of LYNPARZA® (olaparib) + Bevacizumab for Advanced Ovarian Cancer [lynparzahcp.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pasireotide L-aspartate Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pasireotide L-aspartate salt, a stable cyclohexapeptide somatostatin mimic. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous disposal is not just a regulatory requirement but a cornerstone of responsible research.
Operational Plan for Disposal
This step-by-step guide outlines the procedural flow for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used in areas with inadequate ventilation or when handling powders to avoid dust and aerosol formation[1].
2. Handling and Storage Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Use the substance only in areas with appropriate exhaust ventilation[1].
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight[1].
-
Do not eat, drink, or smoke when using this product[1].
3. Spill Management: In the event of a spill:
-
Immediately evacuate unnecessary personnel from the area.
-
Wear full personal protective equipment[1].
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].
-
Absorb the spill with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders)[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a designated, labeled hazardous waste container.
4. Disposal of Unused Material and Contaminated Waste: All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Place all waste in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
Disposal Method: The primary recommended method for the disposal of pharmaceutical waste is incineration at a licensed hazardous material disposal company or an approved waste disposal plant[1][2][3][4]. Do not dispose of this material down the drain[2].
-
Regulatory Compliance: Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed hazardous waste transporter.
Quantitative Data Summary
| Hazard Classification | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391, P501 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data sourced from a this compound Safety Data Sheet[1].
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical inactivation of this compound. The standard and required protocol is disposal via a certified hazardous waste management service, which typically utilizes high-temperature incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Logistical Information for Handling Pasireotide L-aspartate salt
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent pharmaceutical compounds like Pasireotide L-aspartate salt is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Quantitative Safety Data
While a specific occupational exposure limit (OEL) has not been established for this compound, the following toxicological data provides insight into its potency and potential hazards.[1][2]
| Parameter | Species | Value | Classification |
| Acute Oral Toxicity (LD50) | Mouse | 300 mg/kg | Harmful if swallowed[3] |
| Rat | 980 mg/kg | ||
| Aquatic Toxicity (EC50) | Algae (Selenastrum capricornutum), 72h biomass | 91.0 µg/L | Very toxic to aquatic life[4][5] |
| Aquatic Toxicity (LC50) | Fish (Danio rerio), 96h mortality | > 100.0 mg/L |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE.
| Body Part | Equipment | Specification |
| Hands | Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended. |
| Eyes | Safety Goggles | Chemical splash goggles with side shields. |
| Respiratory | Respirator | An N95 respirator is recommended for handling the powder. For activities with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Body | Lab Coat/Gown | A disposable, low-lint, solid-front gown with long sleeves and tight-fitting cuffs. |
| Feet | Shoe Covers | Disposable shoe covers should be worn over laboratory-appropriate footwear. |
Standard Operating Procedures for Handling this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this potent compound.
I. Preparation and Weighing
-
Designated Area : All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Decontamination : Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing : Use a containment balance or a balance within a ventilated enclosure to weigh the powder. Handle the compound gently to avoid creating dust.
-
Dissolving : If preparing a solution, add the solvent to the vial containing the powder slowly to avoid splashing.
II. Experimental Use
-
Closed Systems : Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Labeling : Clearly label all containers with the compound name, concentration, and hazard warnings.
-
Transport : When moving the compound within the laboratory, use sealed, secondary containers.
III. Spill Management
-
Evacuate : In case of a spill, evacuate the immediate area.
-
Secure : Restrict access to the spill area.
-
PPE : Don appropriate PPE, including a respirator, before cleaning up the spill.
-
Contain : For powder spills, gently cover with absorbent pads. For liquid spills, use absorbent material to contain the liquid.
-
Clean : Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Dispose : All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Incineration at a licensed facility is the preferred method. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated hazardous waste container lined with a chemotherapy waste bag. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) should be placed in a chemotherapy waste bag immediately after use and disposed of as hazardous waste. |
| Liquid Waste | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Pasireotide ditrifluoroacetate|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Signifor (Pulver och vätska till injektionsvätska, suspension 20 mg) • Översikt | FASS Patient [fass.se]
- 5. This compound|396091-77-3|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
